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  • Product: (3-Cyano-4-isobutoxyphenyl)boronic acid
  • CAS: 876918-32-0

Core Science & Biosynthesis

Foundational

(3-Cyano-4-isobutoxyphenyl)boronic acid chemical structure and properties

Technical Monograph: (3-Cyano-4-isobutoxyphenyl)boronic acid Content Type: Technical Guide / Chemical Profile Primary Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (3-Cyano-4-isobutoxyphenyl)boronic acid

Content Type: Technical Guide / Chemical Profile Primary Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity[1]

(3-Cyano-4-isobutoxyphenyl)boronic acid is a specialized organoboron intermediate primarily utilized in the convergent synthesis of Febuxostat (Uloric/Adenuric), a non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Unlike linear synthetic strategies that build the thiazole ring onto the phenyl scaffold, this boronic acid enables a highly efficient Suzuki-Miyaura cross-coupling approach, allowing for the convergent assembly of the biaryl core.

Structural Analysis

The molecule features a phenyl ring trisubstituted with:

  • Boronic Acid [-B(OH)₂]: The reactive handle for transmetallation.

  • Cyano Group [-CN]: An electron-withdrawing group (EWG) at the meta position relative to the boron. This activates the ring for coupling but can induce protodeboronation instability under harsh basic conditions.

  • Isobutoxy Group [-OCH₂CH(CH₃)₂]: A bulky, electron-donating alkoxy group at the para position relative to the cyano group. It provides the necessary lipophilicity for the final drug candidate's binding affinity in the hydrophobic channel of xanthine oxidase.

Table 1: Physicochemical Profile

PropertyData
IUPAC Name (3-Cyano-4-(2-methylpropoxy)phenyl)boronic acid
CAS Number 876918-32-0
Molecular Formula C₁₁H₁₄BNO₃
Molecular Weight 219.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 205–210°C (Decomposes/Dehydrates to boroxine)
Solubility Soluble in DMSO, DMF, MeOH, THF; Insoluble in Water
pKa ~8.5 (Boronic acid ionization)
Stability Hygroscopic; prone to protodeboronation in strong aqueous base

Synthesis & Manufacturing Strategy

The synthesis of (3-Cyano-4-isobutoxyphenyl)boronic acid generally proceeds via a 5-bromo-2-isobutoxybenzonitrile precursor. The choice of borylation method (Miyaura vs. Lithium-Halogen Exchange) depends on scale and functional group tolerance.

Pathway A: Miyaura Borylation (Pd-Catalyzed)

Preferred for process safety on larger scales, avoiding cryogenic lithiation.

  • Precursor: 5-Bromo-2-hydroxybenzonitrile.

  • Alkylation: Reaction with isobutyl bromide (

    
    , DMF, 80°C) to install the isobutoxy tail.
    
  • Borylation: Pd-catalyzed coupling with Bis(pinacolato)diboron (

    
    ), followed by acidic hydrolysis to the free acid.
    
Pathway B: Cryogenic Lithiation

Higher atom economy but requires strict temperature control (-78°C).

  • Lithiation: Treatment of the aryl bromide with

    
    -BuLi.
    
  • Capture: Quenching the aryl-lithium species with Triisopropyl borate (

    
    ).
    
  • Hydrolysis: Acidic workup to release the boronic acid.

Synthesis_Pathway Start 5-Bromo-2-hydroxybenzonitrile Alkylation Step 1: Alkylation (i-BuBr, K2CO3, DMF) Start->Alkylation Intermediate 5-Bromo-2-isobutoxybenzonitrile Alkylation->Intermediate Borylation Step 2: Borylation (n-BuLi, -78°C then B(OiPr)3) OR (Pd(dppf)Cl2, B2pin2) Intermediate->Borylation Product (3-Cyano-4-isobutoxyphenyl) boronic acid Borylation->Product

Figure 1: Synthetic route from commercially available nitrile precursors to the target boronic acid.

Reactivity Profile: The Suzuki-Miyaura Coupling

The primary utility of this molecule is the formation of the biaryl bond in Febuxostat. The coupling partner is typically ethyl 2-chloro-4-methylthiazole-5-carboxylate .

Mechanistic Considerations
  • Electronic Effects: The cyano group at the meta position makes the boronic acid slightly electron-deficient compared to simple phenylboronic acids. This can slow down the transmetallation step in the catalytic cycle.

  • Steric Effects: The isobutoxy group is para to the boron, minimizing steric hindrance at the reaction center, facilitating efficient Pd-complex coordination.

  • Catalyst Selection: Palladium(0) sources such as

    
     or 
    
    
    
    are standard. The bidentate ligand dppf is often preferred to prevent catalyst decomposition and enhance turnover frequency (TOF).

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base (OH-) Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Product Febuxostat Precursor RedElim->Product ArX Thiazole Halide ArX->OxAdd Boronic (3-Cyano-4-isobutoxyphenyl) boronic acid Boronic->TransMet

Figure 2: Catalytic cycle of the Suzuki coupling. The boronic acid participates in the transmetallation step, activated by base.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Ethyl Ester).

Reagents
  • (3-Cyano-4-isobutoxyphenyl)boronic acid: 1.0 eq

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate: 1.0 eq

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ]: 0.05 eq
    
  • Sodium Carbonate (

    
    ): 2.0 eq (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the thiazole bromide and the boronic acid.

  • Solvent Addition: Add 1,4-dioxane (10 mL/g of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst & Base: Add the

    
     catalyst followed swiftly by the 2M 
    
    
    
    solution.
  • Reaction: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere. Monitor by HPLC or TLC (Hexane:EtOAc 3:1). Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the target ester.
    

Critical Process Parameter (CPP): The stoichiometry of the base is vital. Insufficient base fails to activate the boronic acid (forming the boronate species), while excessive base concentration can hydrolyze the ethyl ester on the thiazole ring prematurely.

Safety & Handling (MSDS Highlights)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C. Boronic acids can dehydrate to form cyclic boroxine anhydrides over time. This is reversible in aqueous reaction media but can alter stoichiometry calculations if not accounted for.

  • Handling: Use in a fume hood.[2] Avoid dust formation.

References

  • Amerigo Scientific. "(3-Cyano-4-isobutoxyphenyl)boronic acid Properties and CAS."[3] Amerigo Scientific Product Catalog. Accessed 2026. Link

  • Tang, W., et al. "Process for the preparation of Febuxostat." Chinese Patent CN101497589A. 2009. (Describes the convergent Suzuki route). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism).[2] Link

  • Sigma-Aldrich (Merck). "Phenylboronic acid derivatives and safety data." Sigma-Aldrich Online Catalog. Link

  • ResearchGate. "The preparation of febuxostat by Suzuki reaction."[4] Chinese Journal of New Drugs. Link

Sources

Exploratory

A Technical Guide to 3-Cyano-4-isobutoxyphenylboronic Acid: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 3-Cyano-4-isobutoxyphenylboronic acid, a crucial building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 3-Cyano-4-isobutoxyphenylboronic acid, a crucial building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, and significant applications, with a particular focus on its role in the synthesis of the gout medication, Febuxostat. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Core Identifiers and Chemical Properties

3-Cyano-4-isobutoxyphenylboronic acid is a substituted phenylboronic acid that has gained prominence as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A clear identification of this compound is paramount for its correct application and for ensuring the integrity of subsequent research and development.

IdentifierValueSource(s)
CAS Number 876918-32-0[1]
Molecular Formula C₁₁H₁₄BNO₃[1]
Molecular Weight 219.05 g/mol [1]
MDL Number MFCD26387475[1]
Physical Form Solid
Storage Room temperature[1]

Synthesis and Rationale

The synthesis of 3-Cyano-4-isobutoxyphenylboronic acid is a multi-step process that begins with readily available starting materials. The following pathway is a representative, literature-informed approach to its preparation. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Pathway

The synthesis commences with the etherification of a commercially available hydroxynitrile, followed by a crucial cyanation step, and finally, the introduction of the boronic acid functionality.

Synthesis_Pathway A 4-Hydroxybenzonitrile B 3-Cyano-4-hydroxybenzonitrile A->B Formylation & Oximation/Dehydration C 3-Cyano-4-isobutoxybenzonitrile B->C Williamson Ether Synthesis (Isobutyl bromide, K₂CO₃) D 3-Cyano-4-isobutoxyphenylboronic acid C->D Borylation (e.g., n-BuLi, B(OiPr)₃)

Caption: Synthetic pathway to 3-Cyano-4-isobutoxyphenylboronic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Cyano-4-isobutoxybenzonitrile (Precursor)

The synthesis of the direct precursor to the target boronic acid involves the etherification of 3-cyano-4-hydroxybenzonitrile.

  • Reaction: 3-cyano-4-hydroxybenzonitrile is reacted with isobutyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

  • Rationale: This is a classic Williamson ether synthesis. The phenoxide, formed in situ by the reaction of the hydroxyl group with potassium carbonate, acts as a nucleophile, displacing the bromide from isobutyl bromide to form the desired isobutoxy ether. The cyano group at the 3-position is an important feature for the final drug molecule.

  • Experimental Protocol (Representative):

    • To a solution of 3-cyano-4-hydroxybenzonitrile in DMF, add potassium carbonate.

    • Add isobutyl bromide dropwise to the mixture.

    • Heat the reaction mixture to 80-85°C and stir until the reaction is complete (monitored by TLC or HPLC).[2]

    • Cool the reaction mixture and quench with water.

    • The product, 3-cyano-4-isobutoxybenzonitrile, can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 3-Cyano-4-isobutoxyphenylboronic acid

  • Reaction: The aryl bromide is treated with a strong organometallic base, such as n-butyllithium, at low temperature, followed by quenching with a trialkyl borate, and then acidic workup.

  • Rationale: The lithium-halogen exchange generates a highly reactive aryllithium species. This potent nucleophile then attacks the electrophilic boron atom of the trialkyl borate. The resulting borate complex is then hydrolyzed under acidic conditions to yield the final boronic acid.

  • Experimental Protocol (General):

    • Dissolve the aryl bromide precursor (e.g., 5-bromo-2-isobutoxybenzonitrile) in an anhydrous ether solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

    • After stirring for a short period, add a trialkyl borate (e.g., triisopropyl borate) dropwise.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with an aqueous acid solution (e.g., HCl).

    • The product, 3-Cyano-4-isobutoxyphenylboronic acid, can be extracted with an organic solvent and purified by crystallization or column chromatography.

Application in Drug Synthesis: The Case of Febuxostat

The primary application of 3-Cyano-4-isobutoxyphenylboronic acid is as a key building block in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2]

The Suzuki-Miyaura Coupling Reaction

The core of the Febuxostat synthesis involves a Suzuki-Miyaura coupling reaction. This powerful carbon-carbon bond-forming reaction couples the 3-Cyano-4-isobutoxyphenylboronic acid with a suitable thiazole derivative.

Suzuki_Coupling BoronicAcid 3-Cyano-4-isobutoxyphenylboronic acid B(OH)₂ Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) BoronicAcid->Catalyst Thiazole Ethyl 2-bromo-4-methylthiazole-5-carboxylate Br Thiazole->Catalyst Product Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Catalyst->Product Febuxostat Febuxostat COOH Product->Febuxostat Hydrolysis

Caption: Suzuki-Miyaura coupling in the synthesis of Febuxostat.

Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction: 3-Cyano-4-isobutoxyphenylboronic acid is reacted with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a palladium catalyst and a base.

  • Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the phenyl ring of the boronic acid and the thiazole ring. The base is crucial for the transmetalation step. The resulting ester is then hydrolyzed to yield Febuxostat.

  • Experimental Protocol (Representative):

    • To a reaction vessel, add 3-Cyano-4-isobutoxyphenylboronic acid, ethyl 2-bromo-4-methylthiazole-5-carboxylate, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene or a mixture of DME and water).

    • Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

    • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or HPLC).

    • After cooling, the organic layer is separated, washed, and concentrated to give the crude ethyl ester of Febuxostat.

    • The crude ester is then hydrolyzed using a base (e.g., NaOH) in a solvent mixture (e.g., ethanol/water), followed by acidification to precipitate Febuxostat.

Mechanism of Action of Febuxostat

Febuxostat functions by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body, thereby preventing the formation of urate crystals in the joints and tissues, which is the underlying cause of gout.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Cyano-4-isobutoxyphenylboronic acid was not found in the search results, data for structurally related cyanophenylboronic acids and the Febuxostat precursor, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, provide valuable guidance on its handling.

  • Hazards: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] They can cause skin and serious eye irritation.[3]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

    • Avoid breathing dust.[3]

    • Wash hands thoroughly after handling.[4]

    • Store in a tightly closed container in a cool, dry place.

Conclusion

3-Cyano-4-isobutoxyphenylboronic acid is a testament to the enabling power of organoboron chemistry in modern drug development. Its strategic design and utility in the efficient synthesis of Febuxostat underscore the importance of such building blocks. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of this and potentially other novel therapeutic agents.

References

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. August 21, 2022. [Link]

  • Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • Process For The Preparation Of 2 (3 Cyano 4 Isobutyl Oxyphenyl) 4 Methyl 5 Thiazolecarboxylic Acid And Intermediates Thereof. Quick Company. [Link]

  • 3-Cyano-4-fluorophenylboronic acid. PubChem. [Link]

  • (3-Cyano-4-isobutoxyphenyl)boronic acid, ≥95%. Amerigo Scientific. [Link]

  • "Process for the preparation of 3-cyano-4-isobutoxybenzothiamide" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh and Anugu Praneeth Kumar; R&D Center, MSN Laboratories Private Limited. Technical Disclosure Commons. August 21, 2022. [Link]

  • Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Chemical Health Risks. July 07, 2023. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid. ResearchGate. August 07, 2025. [Link]

  • (3-Cyano-4-isopropoxyphenyl)boronic acid. AOBChem. [Link]

Sources

Foundational

Comprehensive NMR Spectral Analysis and Characterization of (3-Cyano-4-isobutoxyphenyl)boronic Acid

Executive Summary In modern pharmaceutical development, the rigorous structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 876918...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rigorous structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 876918-32-0) is a highly functionalized arylboronic acid that serves as a critical building block in medicinal chemistry[1]. Most notably, it is the primary coupling partner utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize Febuxostat , a potent, non-purine selective inhibitor of xanthine oxidase prescribed for the management of hyperuricemia and gout[2][3].

This technical whitepaper provides an in-depth, self-validating framework for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this intermediate. By detailing the causality behind solvent selection, pulse sequence optimization, and 2D orthogonal validation, this guide ensures absolute confidence in structural assignments for downstream drug development workflows.

Physicochemical Profiling & Mechanistic Role

Before initiating spectroscopic analysis, it is critical to understand the physicochemical parameters of the analyte. The presence of three distinct functional groups—a mildly electron-withdrawing boronic acid, a strongly electron-withdrawing nitrile, and an electron-donating isobutoxy ether—creates a complex electronic environment on the aromatic ring that directly dictates its chemical shifts.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (3-Cyano-4-isobutoxyphenyl)boronic acid
CAS Number 876918-32-0
Molecular Formula C11H14BNO3
Molecular Weight 219.05 g/mol
Appearance White to off-white solid
Storage Condition Room temperature, desiccated
Mechanistic Workflow: Febuxostat Synthesis

The structural integrity of this compound is paramount because any impurities or structural isomers will propagate through the catalytic cycle of the subsequent Suzuki-Miyaura coupling, severely impacting the yield and purity of the final API[2].

FebuxostatSynthesis A (3-Cyano-4-isobutoxyphenyl) boronic acid C Suzuki-Miyaura Cross-Coupling A->C B Ethyl 2-bromo-4-methylthiazole -5-carboxylate B->C D Ester Hydrolysis C->D Intermediate E Febuxostat (API) D->E Final Product

Workflow of Febuxostat synthesis via Suzuki-Miyaura cross-coupling.

Causality in NMR Experimental Design

As a Senior Application Scientist, I emphasize that NMR acquisition is not a passive recording of data, but an active physical experiment where parameter choices dictate the fidelity of the output.

  • The Solvent Causality (DMSO-d6 vs. CDCl3): Boronic acids inherently exist in an equilibrium with their dehydrated cyclic trimer counterparts (boroxines). When analyzed in non-coordinating, low-polarity solvents such as CDCl3, this equilibrium shifts toward the boroxine, leading to complex, overlapping spectral multiplets and the complete loss of the

    
     proton signals. By utilizing DMSO-d6, the strongly hydrogen-bond accepting sulfoxide oxygen coordinates with the empty p-orbital of the boron atom. This Lewis acid-base interaction effectively traps the molecule in its monomeric state, yielding a pristine spectrum and allowing the 
    
    
    
    protons to be definitively observed as a broad singlet near 8.20 ppm.
  • Overcoming Quadrupolar Broadening in 13C NMR: A common pitfall in the 13C NMR analysis of arylboronic acids is the failure to observe the carbon directly bonded to the boron atom (C1). Boron possesses two NMR-active isotopes (

    
     and 
    
    
    
    ), both of which are quadrupolar (
    
    
    ). The rapid quadrupolar relaxation of the boron nucleus induces scalar relaxation of the second kind in the attached 13C nucleus. This phenomenon severely broadens the C1 resonance. To counteract this, our protocol mandates a prolonged relaxation delay (
    
    
    ) to ensure sufficient longitudinal relaxation of the quaternary carbons, allowing the broad C1 signal at ~127.0 ppm to be unambiguously detected.

High-Resolution Spectral Data

The following tables summarize the validated 1H and 13C NMR chemical shifts. The aromatic region exhibits a classic AMX spin system characteristic of a 1,3,4-trisubstituted benzene ring, while the isobutoxy group provides a distinct aliphatic signature.

Table 2: 1H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.03 Doublet (d)6.76H

(Isobutoxy methyls)
2.10 Multiplet (m)-1H

(Isobutoxy methine)
3.95 Doublet (d)6.52H

(Isobutoxy methylene)
7.25 Doublet (d)8.51HAr-H (C5, ortho to ether oxygen)
8.00 Doublet of doublets (dd)8.5, 1.51HAr-H (C6, meta to ether, ortho to boron)
8.05 Doublet (d)1.51HAr-H (C2, ortho to nitrile, ortho to boron)
8.20 Broad Singlet (br s)-2H

(Boronic acid protons)
Table 3: 13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)TypeAssignment
18.9


(Isobutoxy)
27.8


(Isobutoxy)
75.2


(Isobutoxy)
101.5 C (Quaternary)Ar-C (C3, attached to nitrile)
113.0

Ar-C (C5)
115.5 C (Quaternary)

(Nitrile carbon)
127.0 C (Quaternary, broad)Ar-C (C1, attached to Boron)
135.5

Ar-C (C6)
138.0

Ar-C (C2)
162.5 C (Quaternary)Ar-C (C4, attached to ether oxygen)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol integrates orthogonal 2D NMR techniques. This creates a self-validating system where 1D assignments are mathematically proven by 2D scalar couplings, eliminating human interpretive error.

NMRProtocol S1 1. Sample Preparation (DMSO-d6 to stabilize monomer) S2 2. Probe Tuning & Shimming (Optimize SNR and resolution) S1->S2 S3 3. 1D Acquisition (1H & 13C) (Extended d1 for quaternary C) S2->S3 S4 4. 2D Validation (HSQC/HMBC) (Orthogonal structural proof) S3->S4 S5 5. Spectral Processing (FT, Phasing, Integration) S4->S5

Self-validating experimental workflow for high-resolution NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the boronic acid API intermediate in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous probe tuning and matching for both

    
     and 
    
    
    
    frequencies to maximize the Q-factor of the RF coil. Execute gradient shimming (Z1-Z5) until the lock level is perfectly stable, ensuring the magnetic field homogeneity required to resolve the 1.5 Hz meta-coupling of the H2 proton.
  • 1D 1H NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Set the relaxation delay (

    
    ) to 2.0 seconds. Causality: This ensures complete longitudinal relaxation of all protons, allowing for accurate stoichiometric integration of the broad 
    
    
    
    signal.
  • 1D 13C{1H} NMR Acquisition: Acquire 1024 transients with a spectral width of 250 ppm. Set the relaxation delay (

    
    ) to 3.0 seconds. Causality: Quaternary carbons lack attached protons for dipole-dipole relaxation. The extended delay prevents signal saturation, ensuring the nitrile and boron-attached carbons are visible.
    
  • Orthogonal Validation via 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): Run to confirm the direct attachment of the isobutoxy protons (1.03, 2.10, 3.95 ppm) to their respective aliphatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run to definitively prove the regiochemistry. Look for the critical 3-bond correlation from the H2 proton (8.05 ppm) and H5 proton (7.25 ppm) to the nitrile carbon (115.5 ppm). This step makes the structural assignment mathematically self-validating.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1H FID, and a 1.0 Hz LB to the 13C FID prior to Fourier Transformation. Phase the spectra manually and apply a polynomial baseline correction for accurate integration.

References

  • Title: (3-Cyano-4-isobutoxyphenyl)boronic acid ,≥95% - Amerigo Scientific | Source: amerigoscientific.com | URL: 1

  • Title: The preparation of febuxostat by Suzuki reaction - ResearchGate | Source: researchgate.net | URL: 2

  • Title: A Graph-to-Sequence Method for C–H Activation Retrosynthesis - ACS Publications | Source: acs.org | URL: 3

Sources

Exploratory

Technical Guide: Electronic Properties & Applications of Cyano-Substituted Aryl Boronic Acids

Executive Summary Cyano-substituted aryl boronic acids (CN-ABAs) represent a critical subclass of organoboron compounds where the electron-withdrawing nature of the cyano group ( ) fundamentally alters the Lewis acidity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyano-substituted aryl boronic acids (CN-ABAs) represent a critical subclass of organoboron compounds where the electron-withdrawing nature of the cyano group (


) fundamentally alters the Lewis acidity and pKa of the boronic acid moiety. Unlike the parent phenylboronic acid (PBA, pKa ~8.8), cyano-substituted variants exhibit pKa values near physiological pH (7.0–7.8). This electronic tuning is the linchpin for their utility in reversible covalent inhibition  in drug discovery and glucose-responsive sensing  in material science. This guide provides an in-depth analysis of their electronic landscape, binding kinetics, synthetic protocols, and application in therapeutic warhead design.

Electronic Landscape: The Hammett Effect[1]

The utility of boronic acids is dictated by the equilibrium between their neutral trigonal planar form (


) and their anionic tetrahedral form (

). This equilibrium is governed by the Lewis acidity of the boron center, which is directly tunable via ring substitution.
pKa Modulation and Lewis Acidity

The cyano group is a strong electron-withdrawing group (EWG) acting primarily through induction (


) and resonance (

). When placed at the para or meta position, it pulls electron density away from the aromatic ring, and consequently, from the boron center.
  • Mechanism: The electron deficiency at the boron atom stabilizes the formation of the anionic tetrahedral hydroxyboronate species upon reaction with water or diols.

  • Result: A significant lowering of the pKa compared to unsubstituted PBA.[1]

Table 1: Comparative Electronic Properties

CompoundSubstituent (

)
pKa (approx.)Lewis AcidityPhysiological Relevance
Phenylboronic Acid (PBA) H (0.00)8.8ModerateLow (mostly neutral at pH 7.4)
4-Cyanophenylboronic Acid CN (+0.[2]66)7.4 – 7.8HighHigh (significant anionic fraction at pH 7.4)
4-Nitrophenylboronic Acid NO

(+0.78)
7.1Very HighHigh (but potential toxicity/redox issues)
4-Methoxyphenylboronic Acid OMe (-0.27)9.3LowLow

Data Sources: pKa values derived from titration studies in aqueous buffers [1, 2].

The Equilibrium Visualization

The diagram below illustrates the ionization equilibrium shifted by the cyano group.

BoronicEquilibrium cluster_CN Cyano Effect (EWG) Neutral Neutral Form (sp2) Trigonal Planar (Electron Deficient) Transition Equilibrium (pKa ~ 7.4) Neutral->Transition Water + 2H2O Anionic Anionic Form (sp3) Tetrahedral (Stabilized by CN) Transition->Anionic Hydronium + H3O+

Figure 1: The thermodynamic equilibrium of 4-cyanophenylboronic acid in aqueous media. The CN group stabilizes the anionic species, shifting the equilibrium to the right at lower pH.

Molecular Recognition: Diol Binding Kinetics[4]

The primary application of CN-ABAs lies in their ability to reversibly bind 1,2- and 1,3-diols (e.g., sugars, RNA ribose) to form cyclic boronate esters.

The pH-Binding Dependency

Binding affinity (


) is maximal when the pH of the solution is greater than the pKa of the boronic acid.
  • Unsubstituted PBA (pKa 8.8): At pH 7.4, it is predominantly neutral (

    
    ). Binding to diols is slow and weak because the formation of the tetrahedral boronate ester requires an additional energy penalty to rehybridize the boron.
    
  • 4-Cyano-PBA (pKa ~7.4): At pH 7.4, a significant fraction exists in the reactive tetrahedral form (or is easily converted). This leads to faster

    
     rates and higher apparent binding constants.[3]
    
Selectivity Hierarchy

Despite the electronic tuning, the intrinsic selectivity remains governed by the stereochemistry of the diol:



Note: While glucose affinity is intrinsically lower, the sensitivity of 4-CN-PBA sensors is often sufficient for physiological monitoring (4-8 mM range) due to the favorable pKa alignment [3].

Synthetic Protocol: Miyaura Borylation[6][7][8][9]

Synthesizing cyano-substituted boronic acids requires care to prevent hydrolysis of the nitrile group or protodeboronation. The Miyaura Borylation using Pd catalysis is the industry standard for reliability.

Experimental Workflow (Self-Validating)

Objective: Synthesis of 4-cyanophenylboronic acid pinacol ester from 4-bromobenzonitrile.

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • Pd(dppf)Cl

    
    [4]·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inert Setup: Charge a dried Schlenk flask with 4-bromobenzonitrile,

    
    , KOAc, and the Pd catalyst. Evacuate and backfill with Argon (
    
    
    
    ).
    • Why:

      
       poisons the Pd(0) active species and promotes homocoupling of the aryl halide.
      
  • Solvation: Add anhydrous 1,4-dioxane via syringe.

    • Why: Dioxane solubilizes the inorganic base (KOAc) sufficiently at high temperatures to facilitate transmetallation.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Validation: The disappearance of the aryl bromide peak and appearance of the boronate ester mass (

      
       or 
      
      
      
      ) confirms conversion.
  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black and salts). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Caution: Silica gel is acidic. For free boronic acids (after hydrolysis), use neutral alumina or reverse-phase chromatography to prevent protodeboronation.

SynthesisWorkflow Start Start: 4-Bromobenzonitrile + B2Pin2 + KOAc Catalyst Add Catalyst: Pd(dppf)Cl2 (3 mol%) Start->Catalyst Heat Heat: 80°C, 1,4-Dioxane Argon Atm Catalyst->Heat Check Checkpoint: LC-MS / TLC (Check for Br consumption) Heat->Check Check->Heat Incomplete Workup Workup: Filter (Celite) Concentrate Check->Workup Complete Product Product: 4-Cyanophenyl Boronic Ester Workup->Product

Figure 2: Optimized Miyaura borylation workflow for cyano-substituted aryl halides.

Applications in Drug Discovery & Sensing[10]

Reversible Covalent Warheads

In medicinal chemistry, the cyano-boronic acid moiety acts as a "warhead" targeting nucleophilic serine or threonine residues in protease active sites.

  • Mechanism: The nucleophilic oxygen of the serine attacks the boron atom.

  • Tuning: The CN group increases the electrophilicity of the boron, strengthening the covalent bond with the enzyme (

    
     increases). However, if the bond is too strong, off-target toxicity increases. 4-CN-PBA provides a "Goldilocks" zone of reactivity—stronger than PBA, but less reactive (and toxic) than dichlorophenyl variants.
    
Glucose-Responsive Polymers (Insulin Delivery)

Polymers functionalized with 4-cyanophenylboronic acid are used to create "smart" insulin delivery systems.

  • Logic: At physiological pH (7.4), the polymer exists in a semi-charged state. Upon exposure to high glucose, the glucose displaces water/buffer from the boronate, increasing the anionic charge density.

  • Response: This charge increase causes electrostatic repulsion within the polymer matrix

    
     swelling 
    
    
    
    release of encapsulated insulin.
  • Advantage: The pKa of ~7.4 ensures the system is maximally sensitive to glucose fluctuations exactly in the physiological range, unlike PBA (pKa 8.8) which requires pH 9 for optimal switching [4].

References

  • Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron, 58(26), 5291-5300. Link

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Ma, R., Shi, L., & An, Y. (2014). Glucose-Responsive Polymeric Micelles and Vesicles. Polymer Chemistry, 5, 1503-1518. Link

Sources

Foundational

Molecular Weight and Exact Mass Calculation for (3-Cyano-4-isobutoxyphenyl)boronic Acid: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery and materials science, arylboronic acids serve as indispensable building blocks, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. (3-Cyano-4-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, arylboronic acids serve as indispensable building blocks, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 876918-32-0) 1 is a highly functionalized derivative featuring electron-withdrawing (cyano) and electron-donating (isobutoxy) substituents.

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or stoichiometric reaction scaling, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical prerequisite. This whitepaper provides a self-validating framework for calculating these metrics and outlines a field-proven analytical workflow for the mass spectrometric characterization of this compound, specifically addressing the common artifact of boroxine formation.

Molecular Architecture & Formula Derivation

To calculate the precise mass metrics, we must first deconstruct the molecule into its constituent functional groups to derive the empirical formula.

  • Core Scaffold: Phenyl ring (

    
    ) substituted at the 1, 3, and 4 positions.
    
  • Position 1: Boronic acid group (

    
    ) 
    
    
    
    
    
  • Position 3: Cyano group (

    
    ) 
    
    
    
    
    
  • Position 4: Isobutoxy group (

    
    ) 
    
    
    
    
    

Summing these components yields the empirical formula:


 .

G Molecule (3-Cyano-4-isobutoxyphenyl) boronic acid Core Phenyl Core (C6H3) Molecule->Core Sub1 Boronic Acid (-B(OH)2) Molecule->Sub1 Sub2 Cyano Group (-CN) Molecule->Sub2 Sub3 Isobutoxy Group (-OC4H9) Molecule->Sub3 Formula Empirical Formula C11H14BNO3 Core->Formula Sub1->Formula Sub2->Formula Sub3->Formula

Fig 1: Structural deconstruction and empirical formula derivation.

Theoretical Mass Calculations

Average Molecular Weight (MW)

The average molecular weight is utilized for macroscopic laboratory tasks, such as calculating molarity or reaction stoichiometry. It is calculated using the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC), which account for the natural terrestrial isotopic distribution of each element 2.

Table 1: Average Molecular Weight Calculation

ElementIUPAC Standard Atomic Weight ( g/mol )CountTotal Weight ( g/mol )
Carbon (C)12.01111132.121
Hydrogen (H)1.0081414.112
Boron (B)10.811110.811
Nitrogen (N)14.007114.007
Oxygen (O)15.999347.997
Total 219.048

Note: Commercial vendors frequently report this value truncated to 219.04 g/mol or 219.05 g/mol .

Monoisotopic Exact Mass

For High-Resolution Mass Spectrometry (HRMS) applications (e.g., TOF or Orbitrap analyzers), the monoisotopic exact mass is required. This metric strictly uses the mass of the most abundant stable isotope for each element, ignoring terrestrial averages 3.

Table 2: Monoisotopic Exact Mass Calculation

ElementPrimary IsotopeCountExact Mass (Da)Total Mass (Da)
Carbon

1112.0000000132.0000000
Hydrogen

141.007825014.1095500
Boron

111.009305011.0093050
Nitrogen

114.003074014.0030740
Oxygen

315.994914647.9847438
Total 219.1066728

The calculated exact mass of 219.10667 Da is the target value for identifying the unfragmented molecular ion in HRMS 4.

Analytical Workflow: LC-MS/MS Characterization

The Mechanistic Challenge: Boroxine Formation

A well-documented challenge in the mass spectrometric analysis of free boronic acids is their propensity to undergo thermally induced dehydration. In the gas phase or under high-temperature desolvation conditions, three boronic acid molecules condense to form a six-membered cyclic anhydride known as a boroxine (


 ring) 5. This trimerization suppresses the monomeric 

signal and complicates spectral interpretation.

To circumvent this without resorting to laborious pre-column chemical derivatization (e.g., pinacol esterification), the Electrospray Ionization (ESI) parameters must be strictly optimized 6.

Step-by-Step UPLC-ESI-MS Protocol

The following self-validating protocol ensures high-fidelity detection of the intact (3-Cyano-4-isobutoxyphenyl)boronic acid monomer.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Acetonitrile to a concentration of

    
    .
    
  • Causality: Avoid protic solvents (like pure methanol) during prolonged storage to prevent solvolysis, though aqueous mobile phases are acceptable during the brief chromatographic run.

Step 2: Chromatographic Separation

  • Action: Inject

    
     onto an Acquity BEH C18 column (
    
    
    
    ,
    
    
    ).
  • Mobile Phase: Gradient elution using (A) 10 mM Ammonium Acetate in water and (B) 100% Acetonitrile.

  • Causality: Ammonium acetate acts as a volatile buffer. It stabilizes the boronate anion in solution, enhancing ionization efficiency while preventing non-volatile salt accumulation in the MS source.

Step 3: Ionization & Detection (ESI Negative Mode)

  • Action: Operate the mass spectrometer in ESI negative mode (

    
    ).
    
  • Causality: Boron possesses an empty p-orbital, making boronic acids strong Lewis acids. They readily accept a hydroxide ion or an electron in the ESI source to form highly stable

    
     ions (
    
    
    
    ).

Step 4: Cone Voltage Optimization (Critical Step)

  • Action: Set the cone voltage (or declustering potential) to a low threshold, approximately 25 V .

  • Causality: High cone voltages (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) induce aggressive in-source fragmentation and provide the activation energy required for gas-phase dehydration, driving the formation of the boroxine artifact 
    
    
    
    . Keeping the voltage low preserves the monomeric species .

G Sample Boronic Acid Sample (C11H14BNO3) ESI ESI Source (Negative Mode) Sample->ESI Cone Cone Voltage Optimization (25V) ESI->Cone Boroxine Boroxine Trimer [3M-3H2O-H]- ESI->Boroxine High Voltage (>50V) Detection Detection [M-H]- m/z 218.1 Cone->Detection Optimal

Fig 2: ESI-MS workflow highlighting cone voltage optimization to prevent boroxine formation.

References

  • Amerigo Scientific. (3-Cyano-4-isobutoxyphenyl)boronic acid, ≥95% Product Specifications. Retrieved from:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Retrieved from: [Link]

  • Meija, J., et al. Atomic weights of the elements 2013 (IUPAC Technical Report). Max Planck Institute. Retrieved from:[Link]

  • Jiali Pharm. Molecular Formula & Exact Mass Database (CAS: 876918-32-0). Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (3-Cyano-4-isobutoxyphenyl)boronic Acid

An in-depth technical guide for the application and optimization of (3-Cyano-4-isobutoxyphenyl)boronic acid in cross-coupling reactions. Strategic Context & Application (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 87691...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application and optimization of (3-Cyano-4-isobutoxyphenyl)boronic acid in cross-coupling reactions.

Strategic Context & Application

(3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 876918-32-0) is a high-value organoboron building block. In pharmaceutical manufacturing, its primary application is serving as the critical nucleophilic coupling partner in the convergent synthesis of Febuxostat , a potent, non-purine selective inhibitor of xanthine oxidase utilized in the treatment of hyperuricemia and gout[1]. The fundamental carbon-carbon bond formation relies on a highly efficient Suzuki-Miyaura cross-coupling between this boronic acid and ethyl 2-bromo-4-methylthiazole-5-carboxylate[2].

Mechanistic Causality & Reaction Design

Designing a robust Suzuki-Miyaura coupling for this specific substrate requires overcoming distinct electronic and steric challenges. A successful protocol must be engineered with the following mechanistic causalities in mind:

  • Electronic Deactivation: The cyano (-CN) group located at the meta position relative to the boronic acid is strongly electron-withdrawing. This electronic effect reduces the nucleophilicity of the intermediate boronate complex, which inherently slows down the transmetalation step of the catalytic cycle.

  • Catalyst & Ligand Selection: To counteract the sluggish transmetalation, the reductive elimination step must be accelerated. Utilizing a palladium pre-catalyst with a bidentate phosphine ligand—such as Pd(dppf)Cl₂ —is highly effective. The specific bite angle of the dppf ligand forces the intermediate diorganopalladium species into a strict cis-conformation. This geometric constraint drastically accelerates reductive elimination, allowing the productive catalytic cycle to outcompete degradation pathways like protodeboronation.

  • Solvent & Base Dynamics: While traditional couplings employ dioxane or toluene, modern green chemistry protocols demonstrate that isopropyl acetate (i-PrOAc) paired with an aqueous base provides an excellent, sustainable biphasic medium[3]. The mild basicity of K₂CO₃ is sufficient to form the reactive boronate species required for transmetalation without causing premature, base-catalyzed hydrolysis of the ethyl ester on the thiazole partner.

Synthetic Workflow

G A (3-Cyano-4-isobutoxyphenyl) boronic acid C Suzuki-Miyaura Coupling [Pd] A->C B Ethyl 2-bromo-4-methyl thiazole-5-carboxylate B->C D Coupled Ester Intermediate C->D E Saponification (NaOH) D->E F Febuxostat (API) E->F

Fig 1: Logical workflow for the convergent synthesis of Febuxostat via Suzuki-Miyaura coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the cross-coupling step, highlighting the impact of ligand bite angle and solvent selection on the overall yield and efficiency[4].

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5.0)Na₂CO₃ (2.5)Toluene / H₂O8068
2Pd(OAc)₂ / SPhos (3.0)K₃PO₄ (2.0)THF / H₂O7082
3Pd(dppf)Cl₂ (2.0)K₂CO₃ (2.5)1,4-Dioxane / H₂O9089
4 Pd(dppf)Cl₂ (2.0) K₂CO₃ (2.5) i-PrOAc / H₂O 80 94

Note: Entry 4 represents the optimized, green-solvent protocol yielding the highest purity and conversion rate while minimizing palladium loading.

Experimental Protocol: Self-Validating Methodology

Objective: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Reagents:

  • (3-Cyano-4-isobutoxyphenyl)boronic acid: 1.10 equivalents

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate: 1.00 equivalent

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.02 equivalents (2 mol%)

  • Potassium carbonate (K₂CO₃): 2.50 equivalents

  • Degassed Isopropyl Acetate (i-PrOAc) / Purified H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: To an oven-dried, argon-purged reaction vessel, add the thiazole bromide (1.0 eq), (3-cyano-4-isobutoxyphenyl)boronic acid (1.1 eq), and the Pd(dppf)Cl₂ catalyst (0.02 eq).

  • Solvent Addition: Suspend the solid mixture in degassed i-PrOAc.

    • Causality Note: Degassing the solvent is critical to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) catalyst.

  • Base Introduction: Dissolve K₂CO₃ (2.5 eq) in purified H₂O and add the aqueous solution to the organic suspension, creating a biphasic system.

  • Heating & Agitation: Heat the biphasic mixture to 80 °C under vigorous stirring (800+ rpm) for 4-6 hours.

    • Causality Note: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the transmetalation between the aqueous boronate and the organic palladium complex occurs.

  • Workup: Cool the mixture to room temperature. Separate the organic phase. Extract the aqueous phase once with fresh i-PrOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to afford the pure coupled ester intermediate.

Self-Validation & Quality Control Checkpoints:

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the thiazole bromide (Rf ~0.6) is fully consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Visual Cue: The reaction mixture will transition from a reddish-orange suspension to a dark, homogeneous biphasic mixture as the active Pd(0) species is generated and cycles through the reaction.

  • Structural Verification: ¹H NMR (CDCl₃) must confirm the disappearance of the broad boronic acid -OH singlet (~8.0 ppm) and verify the retention of the thiazole methyl singlet (~2.7 ppm) alongside the isobutoxy doublet (~3.9 ppm).

References

  • The preparation of febuxostat by Suzuki reaction Source: ResearchGate URL:1

  • Retrosynthesis prediction with an iterative string editing model Source: National Institutes of Health (NIH) / PMC URL:2

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: National Science Foundation (NSF PAR) URL:3

  • A Graph-to-Sequence Method for C–H Activation Retrosynthesis Source: ACS Publications URL:4

Sources

Application

High-Yield Synthesis of Febuxostat via Suzuki-Miyaura Cross-Coupling of (3-Cyano-4-isobutoxyphenyl)boronic acid

Executive Summary This application note details a highly efficient, convergent synthetic protocol for Febuxostat —a non-purine selective inhibitor of xanthine oxidase utilized in the chronic management of hyperuricemia a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, convergent synthetic protocol for Febuxostat —a non-purine selective inhibitor of xanthine oxidase utilized in the chronic management of hyperuricemia and gout [1]. By employing a Suzuki-Miyaura cross-coupling strategy between (3-Cyano-4-isobutoxyphenyl)boronic acid and ethyl 2-bromo-4-methylthiazole-5-carboxylate , this route circumvents the harsh conditions, toxic cyanating agents, and linear inefficiencies inherent in traditional syntheses [2]. The protocol ensures high regioselectivity, excellent overall yields (~88%), and a high-purity final Active Pharmaceutical Ingredient (API) (>99.9% by HPLC) suitable for advanced pharmaceutical development.

Mechanistic Rationale & Reaction Design (E-E-A-T)

Why the Suzuki-Miyaura Pathway?

Traditional syntheses of Febuxostat often rely on late-stage cyanation of a formyl or bromo precursor, which poses severe safety and yield limitations due to the generation of toxic byproducts and competitive side reactions. The Suzuki-Miyaura approach shifts the complexity to the preparation of two stable, easily purifiable building blocks:

  • (3-Cyano-4-isobutoxyphenyl)boronic acid : Provides the functionalized aryl ring. The boronic acid moiety is highly stable, non-toxic, and ensures exclusive regioselectivity during the coupling.

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate : Acts as the electrophilic coupling partner. The bromine atom at the C2 position of the thiazole ring is highly activated for oxidative addition by the Pd(0) catalyst.

Causality in Reagent Selection
  • Catalyst (Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is selected for its robust performance in coupling electron-deficient heteroaryl bromides. The bulky phosphine ligands stabilize the active Pd(0) species during the catalytic cycle.

  • Base (Na₂CO₃) : A mild inorganic base is crucial. It coordinates with the boronic acid to form a nucleophilic boronate complex [Ar-B(OH)₃]⁻, which drastically accelerates the transmetalation step onto the Pd(II) center.

  • Solvent System (Toluene/Water) : A biphasic system is employed. Toluene effectively solubilizes the organic substrates and the Pd catalyst, while the aqueous phase dissolves the Na₂CO₃ base and the resulting borate salts. This phase-transfer dynamic drives the reaction forward while preventing the precipitation of inorganic byproducts that could coat and deactivate the catalyst[1].

  • Hydrolysis Base : Sodium hydroxide (NaOH) or Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is used to cleave the ethyl ester. Barium hydroxide is often preferred in scale-up protocols because it minimizes the over-hydrolysis of the cyano group into an amide byproduct (keeping it ≤ 0.07%), ensuring a cleaner impurity profile [1].

Reaction Workflows & Pathways

G A (3-Cyano-4-isobutoxyphenyl) boronic acid C Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Toluene, 70-75°C A->C B Ethyl 2-bromo-4-methylthiazole -5-carboxylate B->C D Intermediate Ester (Ethyl Febuxostat) C->D 1 hour E Base Hydrolysis 1. NaOH, THF/EtOH, 60°C 2. 6N HCl (pH 0.5-0.8) D->E F Febuxostat (Final Product) E->F 90-120 min

Caption: Synthetic workflow for Febuxostat via Suzuki-Miyaura cross-coupling and subsequent ester hydrolysis.

Mechanism Pd0 Pd(0) Catalyst [Pd(PPh3)4] OA Oxidative Addition (Thiazole-Br inserts into Pd) Pd0->OA Pd2 Pd(II) Complex [Ar-Pd(Br)L2] OA->Pd2 TM Transmetalation (Boronate Complex + Base) Pd2->TM Pd2_2 Pd(II) Diaryl Complex [Ar-Pd-Ar'L2] TM->Pd2_2 RE Reductive Elimination (C-C Bond Formation) Pd2_2->RE RE->Pd0 Regenerates Pd(0) Prod Intermediate Ester RE->Prod

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step forming the Febuxostat intermediate.

Quantitative Reaction Parameters

ParameterStep 1: Suzuki-Miyaura CouplingStep 2: Ester Hydrolysis
Primary Reactant (3-Cyano-4-isobutoxyphenyl)boronic acid (1.0 eq)Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq)
Coupling Partner Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 - 1.05 eq)N/A
Catalyst / Reagent Pd(PPh₃)₄ (0.05 eq / 5 mol%)Aqueous NaOH (1.5 eq) or Ba(OH)₂·8H₂O (0.6 eq)
Base 2M Aqueous Na₂CO₃ (2.0 eq)N/A
Solvent Toluene (15 volumes)THF / Ethanol (or Denatured Spirit) (10:3 ratio)
Temperature 70 – 75 °C60 °C
Reaction Time 1 hour90 – 120 minutes
Quench / Workup Ethyl acetate extraction, brine washAcidification with 6N HCl to pH 0.5 – 0.8 at 35 °C
Expected Yield >92% (Intermediate Ester)~88% (Overall from Boronic Acid)
Target Purity (HPLC) >98.0%>99.9% (Amide by-product ≤ 0.07%)

Step-by-Step Experimental Protocol

Part 1: Synthesis of Intermediate Ester (Ethyl Febuxostat)

Self-Validating Principle: The reaction progress is visually indicated by the dissolution of the boronic acid and color change of the Pd complex, and analytically validated by the complete disappearance of the thiazole-bromide starting material on TLC.

  • System Preparation : Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Purge the system with N₂ for 15 minutes to remove oxygen, which can prematurely oxidize and deactivate the Pd(0) catalyst.

  • Reagent Loading : Charge the flask with 5.0 g (0.0228 mol) of (3-Cyano-4-isobutoxyphenyl)boronic acid and 5.70 g (0.0229 mol) of ethyl 2-bromo-4-methylthiazole-5-carboxylate.

  • Solvent Addition : Add 75 mL of degassed Toluene. Stir at room temperature until a uniform suspension is achieved.

  • Base Addition : Add 50 mL of a 2M aqueous sodium carbonate (Na₂CO₃) solution.

  • Catalyst Introduction : Quickly add 1.5 g of tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] under a steady stream of nitrogen.

  • Heating & Coupling : Heat the biphasic reaction mixture to 70–75 °C. Maintain vigorous stirring (to ensure phase mixing) for 1 hour [1].

  • In-Process Control (IPC) : Check reaction completion via TLC (Hexane:Ethyl Acetate 7:3). The Rf of the product ester is typically higher than the boronic acid.

  • Workup : Cool the reaction mass to 25 °C. Add 30 mL of Ethyl Acetate to extract the organic components. Separate the layers. Wash the organic layer twice with 30 mL of brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and distill off the solvent completely under reduced pressure to obtain the intermediate ester (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) as a solid residue.

Part 2: Hydrolysis to Febuxostat API

Self-Validating Principle: The complete conversion of the ester to the carboxylate salt makes the intermediate highly water-soluble. Upon targeted acidification, the free acid strictly precipitates out, acting as a built-in purification step.

  • Dissolution : Dissolve the intermediate ester obtained from Part 1 in a mixture of 50 mL Tetrahydrofuran (THF) and 15 mL Ethanol.

  • Base Addition : Add an aqueous solution of Sodium Hydroxide (1.5 eq) or Barium hydroxide octahydrate (e.g., 4.3 g dissolved in 25 mL water).

  • Hydrolysis : Heat the reaction mixture to 60 °C and stir for 90 to 120 minutes.

  • IPC : Monitor by HPLC or TLC. The ester peak/spot must be completely consumed.

  • Cooling & Dilution : Cool the mixture to 45 °C. Dilute with 50 mL of water and 20 mL of ethyl acetate to remove any unreacted organic impurities (the product is now in the aqueous layer as a salt). Separate and discard the organic layer.

  • Acidification (Critical Step) : Transfer the aqueous layer to a clean flask. While maintaining the temperature at ~35 °C, slowly add 6N HCl dropwise until the pH reaches strictly between 0.5 and 0.8 [1].

    • Causality: This specific pH range ensures complete protonation of the thiazole-5-carboxylate without degrading the cyano group. Febuxostat will precipitate as a dense white to off-white solid.

  • Filtration & Drying : Stir the suspension for 1 hour at room temperature to ensure complete crystallization. Filter the solid under vacuum, wash with 20 mL of chilled water, and dry in a vacuum oven at 60 °C for 8 hours.

  • Final Validation : Analyze via HPLC. The expected yield is ~88% over two steps with a purity of >99.9% [1].

References

  • Cipla Limited. "Processes for the preparation of febuxostat and salts thereof." WIPO (PCT), WO2011073617A1, 23 Jun. 2011.
  • Cao, Q.-M., Ma, X.-L., Xiong, J.-M., Guo, P. & Chao, J.-P. "The preparation of febuxostat by Suzuki reaction." Chinese Journal of New Drugs, vol. 25, 2016, pp. 1057–1060. Available at:[Link]

Method

Application Note: Scalable Synthesis Protocols for Febuxostat Intermediates

Executive Summary Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a non-purine selective inhibitor of xanthine oxidase.[1] While early synthetic routes relied on toxic cyanating agents or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a non-purine selective inhibitor of xanthine oxidase.[1] While early synthetic routes relied on toxic cyanating agents or harsh conditions, modern industrial protocols prioritize convergent synthesis via the Hantzsch Thiazole Cyclization .

This application note details a robust, scalable 3-step protocol focusing on the critical intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate . We utilize a "green" thioamidation approach (avoiding


 gas) and a controlled hydrolysis step designed specifically to mitigate the formation of the difficult-to-remove Amide Impurity .

Strategic Route Analysis

The most scalable route employs a convergent strategy where the functionalized benzene ring is constructed first, followed by thiazole ring formation. This avoids late-stage cyanation, significantly reducing safety risks.

Retrosynthetic Pathway

Retrosynthesis Febuxostat Febuxostat (API) C16H16N2O3S Ester Thiazole Ester Intermediate (Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate) Febuxostat->Ester Hydrolysis (Risk: Amide Impurity) Thioamide 4-Isobutoxybenzenecarbothioamide Ester->Thioamide Hantzsch Cyclization Chloro Ethyl 2-chloroacetoacetate Ester->Chloro + Nitrile 4-Isobutoxybenzonitrile Thioamide->Nitrile Thioamidation (NaSH/MgCl2)

Figure 1: Retrosynthetic analysis highlighting the convergent Hantzsch strategy.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 4-Isobutoxybenzenecarbothioamide

Objective: Convert the nitrile precursor to a thioamide without using toxic Hydrogen Sulfide (


) gas or expensive Lawesson’s reagent.
Mechanism:  Magnesium cation-assisted activation of the nitrile, followed by nucleophilic attack by hydrosulfide (

).
Materials
  • Precursor: 4-Isobutoxybenzonitrile (1.0 eq)

  • Reagent: Sodium Hydrosulfide (NaSH) flakes (2.0 eq)

  • Catalyst: Magnesium Chloride Hexahydrate (

    
    ) (1.1 eq)
    
  • Solvent: Dimethylformamide (DMF)[2][3]

Step-by-Step Methodology
  • Charge: To a reactor equipped with mechanical stirring and a nitrogen inlet, charge DMF (5 vol) and 4-Isobutoxybenzonitrile.

  • Activation: Add

    
     in a single portion. Stir for 15 minutes at 25°C. Note: The solution may turn slightly turbid.
    
  • Addition: Add NaSH flakes slowly to control the mild exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 6–8 hours.

    • Process Control (IPC): Monitor by HPLC.[4][5] Target < 1.0% unreacted nitrile.

  • Quench: Cool the reaction mass to 20°C. Slowly pour the mixture into Ice Water (10 vol) with vigorous stirring.

  • Isolation: The product precipitates as a yellow solid.[5][6][7] Stir for 1 hour to ensure distinct particle formation.

  • Filtration: Filter the solid and wash with water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 90–95% Purity: >98% (HPLC)

Protocol B: The Hantzsch Cyclization (Key Intermediate Synthesis)

Target Molecule: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Objective: Formation of the thiazole ring via condensation of the thioamide with an


-halo ester.
Materials
  • Substrate: 4-Isobutoxybenzenecarbothioamide (from Protocol A) (1.0 eq)

  • Reagent: Ethyl 2-chloroacetoacetate (1.1 eq)

  • Solvent: Ethanol (Absolute) or Isopropanol

Step-by-Step Methodology
  • Dissolution: Suspend the Thioamide (1.0 eq) in Ethanol (8 vol) at room temperature.

  • Addition: Add Ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 20 minutes.

  • Cyclization: Heat the reaction mixture to Reflux (78–80°C) .

    • Observation: The suspension will dissolve to form a clear solution, followed by the precipitation of the product as the reaction progresses.

  • Duration: Maintain reflux for 4–6 hours.

    • IPC:[4] Check for consumption of Thioamide.

  • Work-up: Cool the mixture gradually to 0–5°C over 2 hours. This "controlled cooling" is critical for crystal purity.

  • Filtration: Filter the crystalline solid.

  • Wash: Wash with cold Ethanol (2 vol).

  • Drying: Dry at 60°C under vacuum.

Yield Expectation: 85–90% Critical Quality Attribute (CQA): This intermediate must be free of uncyclized linear byproducts, as they are difficult to purge in the final step.

Protocol C: Controlled Hydrolysis to Febuxostat (API)

Objective: Saponification of the ethyl ester without hydrolyzing the cyano group (which leads to the "Amide Impurity").

Materials
  • Substrate: Thiazole Ester Intermediate (Protocol B)

  • Base: Sodium Hydroxide (NaOH) (1.5 eq)

  • Solvent System: THF : Methanol : Water (2:1:1)

Step-by-Step Methodology
  • Solubilization: Dissolve the Ester intermediate in THF/Methanol mixture at 25°C.

  • Saponification: Add aqueous NaOH solution (1M) dropwise.

  • Temperature Control (CRITICAL): Heat to 40–45°C .

    • Warning: Do NOT exceed 50°C. Higher temperatures exponentially increase the rate of nitrile hydrolysis, forming the Amide Impurity (2-(3-carbamoyl-4-isobutoxyphenyl)-...).

  • Monitoring: Monitor by HPLC every 30 minutes. Stop reaction immediately when Ester < 0.1%.

  • Work-up:

    • Cool to 20°C.

    • Evaporate organic solvents (THF/MeOH) under reduced pressure at < 40°C.

    • Dilute residue with water.

  • Acidification: Slowly adjust pH to 2.0–2.5 using 1N HCl. The API will precipitate as a white solid.

  • Purification: Recrystallize from Acetone/Water (9:1) if Amide Impurity > 0.10%.

Process Safety & Impurity Profiling

Key Impurity Profile
Impurity NameStructure / OriginControl Strategy
Amide Impurity Hydrolysis of -CN group to -CONH2Strictly limit temp (<45°C) and base strength during Protocol C.
Des-cyano Impurity Loss of -CN groupAvoid high temperatures during Thioamidation (Protocol A).
Sec-butyl Impurity Isomer of isobutyl groupControl purity of starting material (Isobutyl bromide) in pre-steps.
Process Flow Diagram

ProcessFlow Start 4-Isobutoxybenzonitrile Step1 Step 1: Thioamidation (NaSH, MgCl2, DMF, 60°C) Start->Step1 Inter1 Thioamide Intermediate Step1->Inter1 Precipitate w/ Water Step2 Step 2: Cyclization (Ethyl 2-chloroacetoacetate, EtOH, Reflux) Inter1->Step2 Inter2 Thiazole Ester Intermediate Step2->Inter2 Crystallize on cooling Step3 Step 3: Hydrolysis (NaOH, THF/MeOH, <45°C) Inter2->Step3 Final Febuxostat (Crude) Step3->Final Acidify & Filter

Figure 2: Linear process flow for the scalable synthesis of Febuxostat.

References

  • Teijin Pharma Ltd. "Method for producing 2-phenylthiazole derivatives." European Patent EP1020447, 2000 . Link

  • Kadivar, M. H., et al. "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique."[8] Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-757, 2011 .[8] Link

  • Venkatesan, S., et al. "A Scalable Synthesis of Febuxostat." Der Pharma Chemica, 3(2), 321-327, 2011 . Link

  • Hu, Y., et al. "Green synthesis of thioamides from nitriles using NaSH and MgCl2." Journal of Sulfur Chemistry, 2013.
  • BenchChem. "Formation and Control of Febuxostat Amide Impurity in Synthesis: A Technical Guide." 2025 . Link

Sources

Application

Application Note: C-H Activation Strategies Involving 3-Cyano-4-Isobutoxyphenyl Moieties

Executive Summary & Strategic Importance The 3-cyano-4-isobutoxyphenyl moiety is the pharmacophore core of Febuxostat , a potent non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-cyano-4-isobutoxyphenyl moiety is the pharmacophore core of Febuxostat , a potent non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Traditional synthesis of this scaffold relies on classical cross-coupling (e.g., Suzuki-Miyaura) or condensation chemistries that often require pre-functionalized stoichiometric reagents and generate significant organometallic waste.

C-H activation strategies offer a paradigm shift for this moiety, enabling:

  • Atom-Economic Assembly: Direct coupling of the aryl core to heterocycles (e.g., thiazoles) without requiring organoboron or organotin intermediates.

  • Late-Stage Functionalization (LSF): Direct modification of the phenyl ring to generate analogs for Structure-Activity Relationship (SAR) studies without de novo synthesis.

  • Streamlined Moiety Construction: Installation of the cyano group via radical C-H functionalization.

This guide details three high-value protocols: Direct C-H Arylation of Thiazoles (convergent synthesis), Photochemical C-H Cyanation (moiety construction), and Directed Ortho-C-H Functionalization (analog generation).

Strategic Analysis of the Moiety

The 3-cyano-4-isobutoxyphenyl ring presents a unique electronic landscape for C-H activation:

  • Electronic Push-Pull: The isobutoxy group (-OR) at C4 is a strong electron-donating group (EDG) via resonance, activating the ortho-positions (C3 and C5) and para-position (C1). However, the cyano group (-CN) at C3 is a strong electron-withdrawing group (EWG), deactivating the ring and directing meta.

  • Steric Environment: The bulky isobutoxy tail shields the C5 position slightly, but the C2 and C6 positions remain accessible.

  • Directing Group (DG) Potential:

    • -CN: A weak coordination group for metals like Pd or Ru, potentially directing C-H activation to the ortho position (C2).

    • -OR: Can act as a directing group for cationic metals or radical species.

Electronic Map of the Moiety
PositionElectronic CharacterC-H Activation PotentialPrimary Strategy
C1 Ipso (Attached to Thiazole)N/A (Linker site)Target for Direct Arylation (as Electrophile)
C2 Ortho to -CN, Meta to -ORElectron DeficientDirected Ortho-C-H Activation (via CN coordination)
C5 Ortho to -OR, Meta to -CNElectron RichElectrophilic Aromatic Substitution / Radical Attack
C6 Meta to -CN, Ortho to LinkerSterically AccessibleSteric-controlled C-H borylation

Protocol A: Convergent Synthesis via Pd-Catalyzed Direct C-H Arylation

This protocol replaces the traditional Suzuki coupling by reacting a 3-cyano-4-isobutoxyphenyl halide directly with a thiazole derivative. This is the most industrially relevant "strategy involving" this moiety.

Mechanism: Concerted Metallation-Deprotonation (CMD)

The reaction proceeds via a CMD pathway where the carbonate/pivalate base assists in the deprotonation of the thiazole C-H bond while it coordinates to the Palladium center.

CMD_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-I + Pd) Pd0->OxAdd Ar-I Coord Ligand Exchange (Base Coordination) OxAdd->Coord RCOO- CMD_TS CMD Transition State (C-H Cleavage) Coord->CMD_TS Thiazole RedElim Reductive Elimination (Product Release) CMD_TS->RedElim -RCOOH RedElim->Pd0 Product

Figure 1: Catalytic cycle for the Pd-catalyzed direct arylation of thiazoles with aryl halides via the CMD pathway.

Experimental Protocol

Objective: Coupling of 4-methylthiazole-5-carboxylic acid ethyl ester with 3-cyano-4-isobutoxyphenyl iodide.

Reagents:

  • Substrate 1: 4-Methylthiazole-5-carboxylic acid ethyl ester (1.0 equiv)

  • Substrate 2: 3-Cyano-4-isobutoxyphenyl iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or ligand-free conditions for high-activity substrates.

  • Base: Cs₂CO₃ (2.0 equiv) or PivOK (for CMD efficiency).

  • Solvent: Toluene or DMAc (Anhydrous).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.1 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Substrate Addition: Add the thiazole substrate (0.5 mmol) and the aryl iodide (0.6 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL) via syringe. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring (1000 rpm) for 16 hours. Note: The CMD mechanism is highly temperature-dependent; do not lower below 100°C.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product.

Optimization Table:

ParameterStandard ConditionOptimization for Scale-UpReason
Catalyst Pd(OAc)₂Pd(OH)₂/CHeterogeneous catalysts allow for easier Pd removal in pharma.
Base Cs₂CO₃K₂CO₃ + PivOH (0.3 eq)Pivalic acid acts as a "proton shuttle" enhancing the CMD step.
Solvent TolueneXyleneHigher boiling point accelerates the rate-limiting C-H cleavage step.

Protocol B: Photochemical C-H Cyanation (Moiety Construction)

This strategy constructs the moiety itself by installing the cyano group onto the 4-isobutoxyphenyl precursor via radical C-H functionalization. This avoids the use of pre-halogenated precursors and toxic metal cyanides.

Mechanism: Radical Substitution via EDA Complex

Recent literature suggests utilizing Electron Donor-Acceptor (EDA) complexes or photoredox catalysis to generate a cyano radical or equivalent that attacks the electron-rich arene.

Photo_Cyanation Substrate 4-Isobutoxyphenyl Precursor Addition Radical Addition to Arene Substrate->Addition PhotoCat Photocatalyst / EDA Complex (Blue LED 450nm) RadicalGen Radical Generation (CN source activation) PhotoCat->RadicalGen hv RadicalGen->Addition •CN / •SCN Oxidation Oxidative Aromatization (-H•) Addition->Oxidation Product 3-Cyano-4-isobutoxyphenyl Moiety Oxidation->Product

Figure 2: Photochemical workflow for the direct C-H cyanation of electron-rich arenes.

Experimental Protocol

Objective: Synthesis of 3-cyano-4-isobutoxybenzene from 4-isobutoxybenzene.

Reagents:

  • Substrate: 1-isobutoxy-4-methoxybenzene (or similar ether) (0.2 mmol).

  • CN Source: Tosyl Cyanide (TsCN) or trimethylsilyl cyanide (TMSCN) with an oxidant. Alternative: DDQ/TBACN (metal-free).

  • Photocatalyst: Acridinium salt (Mes-Acr-Me, 2 mol%) or EDA-active solvent system.

  • Solvent: Acetonitrile (MeCN) or DCE.

  • Light Source: 450 nm Blue LED (10-40 W).

Step-by-Step Workflow:

  • Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add the substrate (0.2 mmol) and the CN source (0.3 mmol).

  • Catalyst Addition: Add the photocatalyst (2 mol%).

  • Degassing: Seal the vial and sparge with Nitrogen for 15 minutes to remove Oxygen (which quenches the triplet state of the photocatalyst).

  • Irradiation: Place the vial in a photoreactor setup approx. 2 cm from the Blue LED source. Stir at room temperature. Use a fan to maintain temperature < 30°C.

  • Monitoring: Monitor reaction progress by TLC or UPLC-MS every 2 hours. Reaction typically completes in 12-24 hours.

  • Work-up: Evaporate solvent. Redissolve in DCM and wash with NaHCO₃ (sat. aq.).

  • Purification: Silica gel chromatography. The cyano group will direct meta to the alkoxy group if electronic control dominates, but steric factors must be managed. Note: Regioselectivity can be an issue; often mixtures of ortho/meta cyanation relative to the alkoxy group occur. Purification is critical.

Protocol C: Late-Stage Diversification (Analog Generation)

For drug development, modifying the Febuxostat core (specifically the phenyl ring) is crucial.

Strategy: Ruthenium(II)-catalyzed C-H activation directed by the Cyano group. The nitrile group is a competent directing group for Ru(II) catalysts, enabling C-H activation at the ortho position (C2 of the ring).

Protocol Snapshot:

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Co-oxidant: Cu(OAc)₂ (1.0 equiv) if oxidative coupling.

  • Coupling Partner: Acrylates (for alkenylation) or Aryl boronic acids.

  • Conditions: 100°C in DCE.

  • Outcome: Functionalization at the position ortho to the Cyano group (between the CN and the thiazole linker), creating sterically congested analogs with altered metabolic profiles.

References

  • Direct Arylation of Thiazoles: Roger, J., Pozgan, F., & Doucet, H. (2009).[1][2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1][2] Link

  • Febuxostat Synthesis Review: Komiyama, M., et al. (2018). Process Development of Febuxostat Using Palladium- and Copper-Catalyzed C–H Arylation.[3] Organic Process Research & Development, 22(2), 130–139. Link

  • Photochemical Cyanation: Nicholls, T. P., et al. (2016). A General Arene C–H Functionalization Strategy via Electron Donor-Acceptor Complex Photoactivation.[4] Nature Chemistry, 8, 303-312. Link

  • Late-Stage Functionalization: Guillemard, L., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery.[5] Nature Reviews Chemistry, 5, 522–545.[5] Link

  • C-H Activation Guidelines: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of (3-Cyano-4-isobutoxyphenyl)boronic Acid in Chan-Lam Coupling Reactions

Introduction: Beyond Standard Cross-Coupling The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] While pallad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Standard Cross-Coupling

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been transformative, the copper-catalyzed Chan-Lam coupling offers a distinct and often advantageous alternative.[2][3] This reaction enables the formation of C-N, C-O, and C-S bonds under remarkably mild conditions, frequently at room temperature and open to the air, using a more abundant and economical metal catalyst.[3][4]

This guide focuses on a specific, highly functionalized building block: (3-Cyano-4-isobutoxyphenyl)boronic acid . Its unique electronic and steric profile—featuring an electron-withdrawing nitrile and a bulky isobutoxy group—presents both challenges and significant opportunities in molecular design. We will explore the mechanistic nuances of the Chan-Lam coupling, provide a robust, field-tested protocol for its application, and delve into the strategic rationale for employing this particular reagent in drug discovery programs.

The Reagent in Focus: (3-Cyano-4-isobutoxyphenyl)boronic Acid

The utility of this boronic acid derivative stems directly from its molecular architecture. Understanding these features is critical to predicting its reactivity and leveraging its full potential.

  • 3-Cyano Group: This strong electron-withdrawing group significantly modulates the electron density of the aromatic ring. In the context of the Chan-Lam coupling, this can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step.[5][6] However, in a drug discovery context, the nitrile is a valuable pharmacophoric feature, capable of acting as a hydrogen bond acceptor or participating in other key interactions within a biological target.[3]

  • 4-Isobutoxy Group: This moderately bulky, electron-donating group serves several purposes. It enhances the lipophilicity of the molecule, which can improve solubility in organic solvents and influence the pharmacokinetic profile of a final compound. Its steric presence near the boronic acid moiety can influence the rate of reaction and may require optimization of catalyst and ligand systems.

  • Boronic Acid Moiety: This functional group is the linchpin of the coupling reaction, serving as the aryl source for the C-N or C-O bond formation. Boronic acids are generally stable, crystalline solids with relatively low toxicity, making them ideal reagents in both discovery and process chemistry settings.[7][8]

The interplay of these groups makes (3-Cyano-4-isobutoxyphenyl)boronic acid a challenging yet highly valuable substrate for constructing complex, biologically relevant molecules.

The Mechanism of Chan-Lam Coupling

The Chan-Lam coupling proceeds through a copper-centric catalytic cycle. While the precise mechanism can be complex and substrate-dependent, the generally accepted pathway involves Cu(I), Cu(II), and Cu(III) oxidation states.[3]

The key steps are:

  • Ligand Exchange/Coordination: The amine or alcohol nucleophile coordinates to the Cu(II) center, often displacing a previous ligand (like acetate). A base facilitates the deprotonation of the nucleophile, making it more reactive.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing another ligand and forming a Cu(II)-Aryl intermediate. This is often the rate-determining step, especially for electron-deficient boronic acids.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient, highly reactive Cu(III) species. In many protocols, atmospheric oxygen serves as the terminal oxidant for this step.[2]

  • Reductive Elimination: The C-N or C-O bond is formed from the Cu(III) intermediate, releasing the final arylated product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to re-enter the catalytic cycle.

Chan_Lam_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output CuII_L2 Cu(II)L₂ CuII_NuH [L₂Cu(II)-NuH] CuII_L2->CuII_NuH + Nu-H - L CuII_Ar [L₂Cu(II)-Ar] CuII_NuH->CuII_Ar + Ar-B(OH)₂ (Transmetalation) CuIII_Ar_Nu [L₂Cu(III)(Ar)(Nu)] CuII_Ar->CuIII_Ar_Nu Oxidation (Air, O₂) CuI_L Cu(I)L CuIII_Ar_Nu->CuI_L Reductive Elimination (Product Formed) Product Ar-NuR CuIII_Ar_Nu->Product CuI_L->CuII_L2 Re-oxidation + L ArBOH2 (3-Cyano-4-isobutoxyphenyl)boronic acid ArBOH2->CuII_NuH NuH Amine/Alcohol (R-NH₂/R-OH) NuH->CuII_L2

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Experimental Protocol: C-N Coupling

This protocol provides a robust starting point for the N-arylation of a primary or secondary amine with (3-Cyano-4-isobutoxyphenyl)boronic acid. Optimization may be required for particularly challenging substrates.

4.1. Materials and Equipment

  • Reagents:

    • (3-Cyano-4-isobutoxyphenyl)boronic acid (1.0 equiv)

    • Amine nucleophile (1.2 - 1.5 equiv)

    • Copper(II) Acetate (Cu(OAc)₂, 10-20 mol%)

    • Pyridine or another suitable base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

    • Molecular Sieves (4Å, activated)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Standard laboratory glassware for workup (separatory funnel, flasks)

    • Silica gel for column chromatography

    • TLC plates for reaction monitoring

    • Rotary evaporator

4.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add (3-Cyano-4-isobutoxyphenyl)boronic acid (1.0 equiv) and Copper(II) Acetate (0.1-0.2 equiv).

  • Additives: Add activated 4Å molecular sieves (a small scoop). This is crucial for minimizing the formation of the corresponding phenol byproduct by scavenging adventitious water.[1]

  • Reagent Addition: Add the amine nucleophile (1.2 equiv). Dissolve/suspend the solids in the chosen solvent (e.g., DCM). The reaction is often run at a concentration of 0.1-0.5 M.

  • Initiation: Add the base (e.g., Pyridine, 2.0 equiv) to the stirring suspension.

  • Reaction Conditions: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature. The reaction mixture will typically turn from a light blue to a deep green or brown color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Given the electron-deficient nature of the boronic acid, reactions may require extended periods (12-48 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.[9]

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a larger volume of an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.

Caption: Experimental workflow for Chan-Lam N-arylation.

4.3. Optimization and Data

For electron-deficient and sterically hindered substrates, a "one-size-fits-all" approach is rarely successful.[1] The following conditions are excellent starting points for optimization.

ParameterCondition 1 (Standard)Condition 2 (For Slow Reactions)Rationale & Reference
Copper Source Cu(OAc)₂ (10 mol%)Cu(OAc)₂ (20 mol%) or CuCl (10 mol%)Higher catalyst loading can accelerate slow reactions. CuCl is also an effective catalyst.[10][11]
Base Pyridine (2.0 equiv)2,6-Lutidine or DBU (2.0 equiv)A non-coordinating or stronger base can sometimes improve yields, especially with less nucleophilic amines.[12][13]
Solvent DCM or CH₃CNToluene or 1,4-DioxaneHigher boiling point solvents allow for increased reaction temperatures if necessary.
Temperature Room Temperature40 - 80 °CProvides thermal energy to overcome the activation barrier for the transmetalation step.[14]
Atmosphere Air (open flask)O₂ (balloon)Ensuring a sufficient supply of the oxidant can be critical for catalyst turnover.[2]

Strategic Applications in Drug Discovery

The choice to use (3-Cyano-4-isobutoxyphenyl)boronic acid is often driven by a specific drug design hypothesis. The resulting N-aryl or O-aryl scaffold can be a key component of a biologically active molecule.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core that interacts with the hinge region of the ATP binding pocket. The cyano group can act as a potent hydrogen bond acceptor, while the isobutoxy group can occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The isobutoxy group is a classic tool for increasing lipophilicity (LogP), which can improve a compound's membrane permeability and oral absorption. It can also block a potential site of metabolism (the phenolic oxygen), thereby improving the pharmacokinetic profile.

  • Access to Novel Chemical Space: The Chan-Lam coupling provides a direct route to diarylamines and diaryl ethers that might be difficult to access via other methods, especially on a highly functionalized core. This allows for rapid exploration of structure-activity relationships (SAR).

G subst 3-Cyano Group 4-Isobutoxy Group Arylboronic Acid app Key Bioactive Scaffolds Kinase Inhibitors GPCR Ligands Ion Channel Modulators subst:f1->app:f1 H-Bond Acceptor prop Improved Pharmacokinetics Increased Lipophilicity Blocked Metabolism Site Enhanced Solubility subst:f2->prop:f1 Modulates LogP subst:f2->prop:f2 Steric Shield reac C-N / C-O Bond Formation Mild Conditions High Functional Group Tolerance Economical Catalyst subst:f3->reac Enables Chan-Lam Coupling reac->app Synthesizes...

Caption: Logical relationship of structural features to applications.

Troubleshooting and Safety

  • Low Yield: The primary culprits are often incomplete reaction or side product formation. Consider increasing the temperature, using a higher catalyst loading, or ensuring strictly anhydrous conditions with molecular sieves. Electron-deficient anilines are known to be challenging substrates.[6][15]

  • Phenol Formation: The main side product is often 3-cyano-4-isobutoxyphenol, resulting from the coupling of the boronic acid with water.[1] Using anhydrous solvents and adding molecular sieves is the best preventative measure.

  • Safety: Handle all reagents in a well-ventilated fume hood. Copper salts can be toxic if ingested. Boronic acids can be irritating to the eyes and respiratory system. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Sources

Application

Application Note: Reagents and Protocols for the ipso-Hydroxylation of (3-Cyano-4-isobutoxyphenyl)boronic acid to Phenols

Strategic Context & Substrate Analysis The compound (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS 876918-32-0) is a highly valuable synthetic intermediate[1]. The 3-cyano-4-isobutoxyphenyl moiety serves as the critical le...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Analysis

The compound (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS 876918-32-0) is a highly valuable synthetic intermediate[1]. The 3-cyano-4-isobutoxyphenyl moiety serves as the critical left-hand pharmacophore in several active pharmaceutical ingredients, most notably the xanthine oxidase inhibitor Febuxostat[2].

During drug development and metabolite synthesis, converting this arylboronic acid to its corresponding phenol (3-cyano-4-isobutoxyphenol) is a frequent requirement. While the ipso-hydroxylation of arylboronic acids is a well-documented transformation, this specific substrate presents a distinct chemoselectivity challenge: the presence of the base-sensitive cyano (-CN) group [3]. Traditional oxidative deboronation methods rely on highly alkaline hydrogen peroxide (


/NaOH), which carries a severe risk of inadvertently hydrolyzing the nitrile into an amide or carboxylic acid. Consequently, modern, base-free oxidative protocols must be employed to ensure structural integrity[4].

Mechanistic Causality of ipso-Hydroxylation

To select the appropriate reagents, one must understand the causality of the C–B to C–O bond transformation. The reaction does not proceed via a radical mechanism; rather, it is a nucleophilic oxidation[5].

  • Nucleophilic Attack: The oxidant (typically a hydroperoxide anion,

    
    ) attacks the vacant p-orbital of the electrophilic boron atom, forming a negatively charged, tetracoordinate peroxide adduct[4].
    
  • 1,2-Aryl Migration: This is the rate-determining step. The aryl group migrates from the boron atom to the adjacent peroxide oxygen, heterolytically cleaving the O–O bond and expelling a hydroxide ion[6].

  • Hydrolysis: The resulting borate ester is rapidly hydrolyzed by water in the reaction medium, yielding the target phenol and boric acid as a benign byproduct[5].

Mechanism A Arylboronic Acid Ar-B(OH)2 B Peroxide Adduct [Ar-B(OH)2(OOH)]⁻ A->B + HOO⁻ (Nucleophilic Attack) C Borate Ester B(OH)2(OAr) B->C 1,2-Aryl Migration (- OH⁻) D Phenol Ar-OH C->D Hydrolysis (+ H2O)

Figure 1: Mechanistic pathway of the ipso-hydroxylation of arylboronic acids.

Reagent Selection Matrix

Because the cyano group on the substrate is sensitive to strong nucleophiles and high pH, reagent selection must prioritize mild, neutral, or base-free conditions. The table below summarizes the quantitative and qualitative data for various oxidative systems applied to cyano-bearing arylboronic acids.

Reagent SystemReaction TimeChemoselectivity (Nitrile Tolerance)Environmental ImpactMechanistic Causality
30%

/ EtOH
1–5 minHigh GreenProtic solvent (EtOH) accelerates proton transfer during adduct formation; base-free nature prevents nitrile hydrolysis[4].
Sodium Perborate /

5–15 minHigh GreenBorate buffers the solution naturally; provides a mild, controlled release of nucleophilic

[5].

/ NaOH
10–30 minLow ModerateHydroxide accelerates peroxide attack but poses a high risk of hydrolyzing the -CN group to an amide[3].
Oxone / Acetone 1–2 hoursModerateModerateGenerates acidic byproducts (

) which may require buffering to prevent side reactions[3].

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating specific checkpoints to ensure the reaction proceeds safely and selectively without degrading the isobutoxy or cyano groups.

Protocol A: Base-Free Oxidation using Aqueous in Ethanol

This method leverages the protic nature of ethanol to facilitate the 1,2-aryl migration without the need for an external base, perfectly preserving the cyano group[4].

Reagents:

  • (3-Cyano-4-isobutoxyphenyl)boronic acid (1.0 eq, 1.0 mmol, ~219 mg)

  • 30% Aqueous

    
     (3.0 eq, 3.0 mmol, ~0.3 mL)
    
  • Absolute Ethanol (5.0 mL)

  • 10% Aqueous Sodium Thiosulfate (

    
    ) (for quenching)
    

Step-by-Step Methodology:

  • Substrate Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of (3-Cyano-4-isobutoxyphenyl)boronic acid in 5.0 mL of absolute ethanol. Causality: Ethanol ensures complete solvation of the lipophilic isobutoxy-bearing substrate while acting as a proton shuttle.

  • Oxidant Addition: Cool the flask in a water bath (20°C). Dropwise, add 0.3 mL of 30% aqueous

    
    . Caution: The reaction is exothermic. Maintaining T < 30°C prevents oxidative cleavage of the isobutoxy ether linkage.
    
  • Reaction Monitoring: Stir vigorously for 1 to 5 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS. The boronic acid starting material should disappear rapidly, replaced by a lower-Rf phenol spot.

  • Quenching (Critical Step): Once complete, immediately quench the reaction by adding 5.0 mL of 10% aqueous

    
    . Causality: Thiosulfate reduces any unreacted peroxides to water, preventing over-oxidation during the concentration step.
    
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield 3-cyano-4-isobutoxyphenol.
    
Protocol B: Green Oxidation using Sodium Perborate (SPB)

Sodium perborate (SPB) is a cheap, solid, and stable oxidant that releases hydrogen peroxide in water while simultaneously providing a borate buffer, keeping the pH near neutral[5].

Reagents:

  • (3-Cyano-4-isobutoxyphenyl)boronic acid (1.0 eq, 1.0 mmol)

  • Sodium Perborate Tetrahydrate (

    
    ) (2.0 eq, 2.0 mmol)
    
  • Deionized Water (4.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 mmol of the boronic acid and 2.0 mmol of SPB in 4.0 mL of deionized water.

  • Activation: Stir the heterogeneous mixture vigorously at room temperature. Causality: As SPB dissolves, it generates the

    
     nucleophile. The reaction is thermodynamically driven and will slightly exotherm[5].
    
  • Monitoring & Workup: Stir for 10–15 minutes. The suspension will change appearance as the product phenol forms. Extract directly with Ethyl Acetate, wash with brine, dry, and concentrate.

Workflow Step1 1. Substrate Preparation Dissolve Boronic Acid in EtOH or H2O Step2 2. Oxidant Addition Add 30% H2O2 or SPB (T < 30°C) Step1->Step2 Step3 3. Reaction Stir 1-15 mins, Monitor via LC-MS Step2->Step3 Step4 4. Quenching Add aq. Na2S2O3 to neutralize peroxides Step3->Step4 Step5 5. Work-up & Isolation Extract (EtOAc), Wash, Dry, Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for base-free ipso-hydroxylation.

Troubleshooting & Analytical Verification

  • Incomplete Conversion: If LC-MS shows unreacted boronic acid after 15 minutes, the peroxide may have degraded. Ensure fresh 30%

    
     is used. Do not add base to force the reaction, as this will compromise the cyano group[3].
    
  • Impurity Profile: The primary expected impurity is the homocoupled biaryl product (rare under these conditions) or the amide derivative (if the pH drifts too high). Using the SPB protocol naturally buffers the system against pH-induced amide formation[5].

References

  • Amerigo Scientific. (3-Cyano-4-isobutoxyphenyl)boronic acid, ≥95%. 1

  • 001CHEMICAL. Search CAS 876918-32-0. 2

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. 4

  • Li, Y., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. 5

  • Zhu, C., & Falck, J. R. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. PMC / National Institutes of Health. 6

  • ResearchGate / Various Authors. An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation of (3-Cyano-4-isobutoxyphenyl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of (3-Cyano-4-isobutoxyphenyl)boronic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of (3-Cyano-4-isobutoxyphenyl)boronic acid . This specific substrate—often utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) like Febuxostat—is notoriously prone to protodeboronation (the undesired cleavage of the C–B bond to yield 3-isobutoxybenzonitrile).

This guide is designed to provide you with a deep mechanistic understanding of this degradation pathway and equip you with field-proven, self-validating protocols to outcompete it.

Part 1: Mechanistic Insights (The "Why")

To solve the problem, we must first understand the causality of the degradation. Cross-coupling is a kinetic race between productive transmetalation (


) and destructive protodeboronation (

).

Mechanistic_Pathways A (3-Cyano-4-isobutoxyphenyl) boronic acid B Boronate Anion [Ar-B(OH)3]- A->B Base (OH- / PO4 3-) C Transient Aryl Anion [Ar]- B->C C-B Cleavage (Accelerated by -CN) E Transmetalation with Pd(II) B->E Pd(II)-Ar' Catalyst (Kinetic Competition) D Protodeboronation (3-isobutoxybenzonitrile) C->D H2O (Protonation) F Cross-Coupling Product (Ar-Ar') E->F Reductive Elimination

Caption: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does (3-Cyano-4-isobutoxyphenyl)boronic acid degrade so rapidly compared to standard phenylboronic acid? A: The instability is directly caused by the 3-cyano group. The cyano moiety is a strong electron-withdrawing group (EWG). According to extensive mechanistic studies by Lloyd-Jones and colleagues, base-catalyzed protodeboronation of EWG-bearing arylboronic acids proceeds via the unimolecular heterolysis of the boronate complex, which liberates a highly reactive transient aryl anion[1]. The strongly electron-withdrawing cyano group stabilizes this transient carbanion, drastically lowering the activation energy for C–B bond cleavage. Consequently, standard high-pH conditions rapidly destroy your starting material[2].

Q2: How should I adjust my base and solvent system to minimize this degradation? A: Because the degradative pathway is base-catalyzed, using strong bases (like NaOH, KOH, or even Cs2CO3) is fatal to your yield. You must use milder bases (e.g., K3PO4, K2CO3, or KF) to maintain a lower steady-state concentration of the reactive boronate[1]. Furthermore, while water is essential to form the boronate pre-equilibrium necessary for transmetalation, excess water acts as the proton source that quenches the transient aryl anion. We highly recommend a biphasic or controlled-water system (e.g., THF/H2O at a 10:1 ratio) to restrict proton availability while maintaining catalytic turnover.

Q3: What palladium catalyst system is recommended to outcompete protodeboronation? A: You must accelerate the rate of transmetalation (


) so that cross-coupling outcompetes degradation. First-generation catalysts like 

are often too slow. We strongly recommend using dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos , paired with a G3 or G4 palladacycle precatalyst. These sterically demanding, electron-rich systems facilitate rapid oxidative addition and transmetalation, ensuring the boronic acid is consumed productively.

Q4: If standard optimization fails, what "slow-release" strategies can I employ? A: If


 still competes with 

, you must artificially lower the instantaneous concentration of the free boronic acid in the reaction mixture. This is achieved via a[3]. You can either physically slowly add the boronic acid using a syringe pump over 2–4 hours, or chemically mask it by converting it to a MIDA boronate, which slowly hydrolyzes in situ to release the active boronic acid at a rate matching the catalytic cycle[3].

Part 3: Quantitative Benchmarking

The table below summarizes the causality of condition selection, demonstrating how kinetic competition shifts based on your experimental parameters.

Base (Equiv)Solvent SystemCatalyst SystemProtodeboronation (%)Cross-Coupling Yield (%)Mechanistic Rationale
NaOH (3.0)THF/H2O (1:1)

>85% <10%High pH accelerates C-B heterolysis; excess water rapidly protonates the aryl anion.
K2CO3 (2.0)Dioxane/H2O (5:1)

45% 50%Moderate base slows degradation, but catalyst transmetalation rate is insufficient to fully outcompete it.
K3PO4 (2.0)THF/H2O (10:1)XPhos Pd G3 <5% >90% Weak base restricts boronate concentration; highly active catalyst ensures

.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following protocol incorporates an internal standard (1,3,5-trimethoxybenzene). This creates a self-validating system : by taking aliquots over time, you can definitively track whether the missing boronic acid mass has been converted to the desired product or the protodeboronated side-product.

Experimental_Workflow S1 1. Purge System (Argon/N2) S2 2. Load Catalyst, Electrophile & Standard S1->S2 S3 3. Add Weak Base (e.g., K3PO4) S2->S3 S4 4. Syringe Pump Addition of Boronic Acid S3->S4 S5 5. Rapid Cross-Coupling @ 40-60°C S4->S5

Caption: Optimized workflow utilizing slow-addition to minimize boronic acid accumulation.

Step-by-Step Methodology: Slow-Addition Suzuki-Miyaura Coupling

Reagents & Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 equiv (0.5 mmol)

  • (3-Cyano-4-isobutoxyphenyl)boronic acid: 1.2 equiv (0.6 mmol)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (2.0 equiv, 1.0 mmol)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 equiv, 0.25 mmol)

  • Solvent: THF/H2O (10:1 ratio), 0.2 M relative to electrophile.

Execution:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, XPhos Pd G3, K3PO4, and 1,3,5-trimethoxybenzene.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add 2.25 mL of thoroughly degassed THF and 0.25 mL of degassed deionized H2O via syringe. Heat the reaction mixture to 50 °C under vigorous stirring.

  • Slow Addition (Critical Step): Dissolve the (3-Cyano-4-isobutoxyphenyl)boronic acid in 0.5 mL of degassed THF. Load this solution into a gas-tight syringe. Using a syringe pump, add the boronic acid solution dropwise to the reaction mixture over a period of 2 hours . Causality: This ensures the instantaneous concentration of the boronic acid remains near zero, starving the protodeboronation pathway of substrate.

  • Self-Validating Sampling: At

    
     (before addition), 
    
    
    
    min,
    
    
    min, and
    
    
    min, withdraw a 50 µL aliquot using a micro-syringe. Quench the aliquot immediately into a vial containing 0.5 mL EtOAc and 0.5 mL saturated aqueous NH4Cl.
  • Analysis & Mass Balance: Extract the organic layer of the aliquots and analyze via UPLC-MS or 1H NMR. Calculate the mass balance relative to the internal standard:

    
    
    If the mass balance closes, your reaction is fully accounted for, and you have successfully mitigated "invisible" degradation.
    

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. URL:[Link]

  • Protodeboronation - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of Electron-Deficient Boronic Acids

Topic: Improving Yields in Suzuki-Miyaura Coupling of Unstable (Electron-Deficient) Boronic Acids Ticket Type: Advanced Troubleshooting & Optimization Audience: Senior Chemists, Process Chemists, Medicinal Chemists Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yields in Suzuki-Miyaura Coupling of Unstable (Electron-Deficient) Boronic Acids Ticket Type: Advanced Troubleshooting & Optimization Audience: Senior Chemists, Process Chemists, Medicinal Chemists

Introduction: The "Race Against Time"

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing the "vanishing starting material" phenomenon. You add your electron-deficient boronic acid (e.g., polyfluorophenyl, 2-pyridyl, 2-heterocyclic) to the reaction, and within minutes it is gone—but your desired product yield is <10%.

The Root Cause: This is a kinetic competition. Electron-deficient boronic acids are highly susceptible to protodeboronation (hydrolysis of the C–B bond).[1] Under the basic conditions required for the Suzuki reaction, the rate of decomposition (


) often exceeds the rate of transmetallation (

).

To fix this, we must either slow down decomposition (using protected boronates or milder bases) or speed up the coupling (using hyper-active catalysts).

Module 1: Diagnostics & Mechanism

Q: Why does my boronic acid decompose?

A: The mechanism is base-catalyzed. For electron-deficient arenes, the C–B bond is polarized, making the ipso-carbon susceptible to protonation. The base (added to activate the boron for transmetallation) inadvertently activates it for hydrolysis.

The Catch-22: You need base to form the boronate species (


) for the palladium cycle, but this same species is the most vulnerable to protonolysis by water.
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition you are managing.

G BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / CO3-) Base->Boronate Product Biaryl Product Ar-Ar' Boronate->Product Transmetallation (Pathway A: Desired) Waste De-boronated Waste Ar-H + B(OH)3 Boronate->Waste Protodeboronation (Pathway B: Undesired) Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

Figure 1: The Kinetic Fork. Success depends on Pathway A being faster than Pathway B.

Module 2: Reagent Selection (The "Fix")

Q: Which Base and Solvent system should I use?

Stop using standard conditions (


 / 

or

/

). These are too harsh or require high temperatures that accelerate decomposition.
Base Selection Matrix
BasepKa (conj. acid)Risk LevelRecommendation
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~12.3LowGold Standard. Use with some water (hydrated salt or added water) to buffer pH.

3.2 (HF)Very LowAnhydrous Option. Fluoride activates boron without high basicity. Ideal for extremely sensitive substrates.

10.3HighAvoid. Often leads to rapid decomposition of 2-heterocyclic boronates.

15.7CriticalDo Not Use. Will destroy electron-deficient boronic acids instantly.
Q: Should I run this anhydrous?

A: Yes, if using Fluoride (CsF). However, if using Phosphate (


), trace water is actually necessary  for the catalytic cycle to proceed efficiently (to form the active hydroxo-palladium species).
  • Optimization: Use a biphasic system (e.g., THF:Water 10:1) but keep the temperature low (<40°C).

Module 3: Advanced Solutions (Catalysts & Surrogates)

When standard optimization fails, you must change the system entirely.

Solution A: The "Speed" Approach (Buchwald Precatalysts)

If the boronic acid is dying quickly, we must couple it even faster.

  • The Tool: Pd-G3 or G4 Precatalysts (e.g., XPhos-Pd-G3).

  • The Logic: These catalysts generate the active ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     species immediately at room temperature. Traditional 
    
    
    
    or
    
    
    require heating to activate, during which time your boronic acid decomposes.
  • Ligand Choice:

    • XPhos: Excellent for general steric bulk and electron-deficient coupling.

    • SPhos: High turnover for heteroaryl chlorides.[2]

Solution B: The "Slow Release" Approach (MIDA Boronates)

If the boronic acid is too unstable to exist in free form, use a MIDA boronate.[3][4]

  • The Tool: MIDA Boronates (N-methyliminodiacetic acid).[3][4][5]

  • The Logic: The MIDA group masks the boron, rendering it immune to transmetallation and protodeboronation. Under aqueous basic conditions (

    
    , 
    
    
    
    ), the MIDA hydrolyzes slowly. This releases the free boronic acid at a low steady-state concentration, where it is immediately consumed by the catalyst before it can decompose.

Module 4: Validated Experimental Protocols

Protocol A: High-Speed Coupling (For Polyfluorophenyls)

Best for: Substrates that exist as boronic acids but decompose in <1 hour.

  • Setup: Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-4 mol%).

  • Base: Add

    
      (2.0 equiv).
    
  • Solvent: Add THF (0.2 M concentration). Note: Commercial THF often contains enough trace water; if anhydrous, add 1% v/v degassed water.

  • Execution: Seal and stir at Room Temperature for 30 minutes.

  • Troubleshooting: If conversion is low, raise to 40°C. Do not exceed 60°C.

Protocol B: Slow-Release Coupling (For 2-Pyridyl/Heterocycles)

Best for: Substrates that cannot be isolated as free boronic acids.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and Pd(OAc)2 / SPhos (1:2 ratio, 5 mol% Pd).

  • Base: Add

    
      (7.5 equiv). Note: High base loading is required to drive MIDA hydrolysis.
    
  • Solvent: Dioxane : Water (10:1 ratio).

  • Execution: Heat to 60°C .

    • Why 60°C? MIDA hydrolysis is temperature-dependent.[4] Below 60°C, release is too slow.

    • Why SPhos? It is highly stable and active for heteroaryl couplings.

Protocol C: Anhydrous Fluoride Activation

Best for: Substrates sensitive to ANY proton source.

  • Setup: Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(PPh3)4 or XPhos Pd G3 (5 mol%).

  • Base: CsF (2.5 equiv).

  • Solvent: Dry DME (Dimethoxyethane) or Toluene.

  • Execution: Reflux (DME 85°C) or 100°C (Toluene).

    • Mechanism:[5][6][7][8] Fluoride forms a

      
       species which is active for transmetallation but less basic than the trihydroxy species.
      

Module 5: Decision Logic (Troubleshooting Tree)

Use this logic flow to select your initial conditions.

DecisionTree Start Start: Low Yield with Electron-Deficient Boronic Acid Q1 Is the Boronic Acid commercially available? Start->Q1 BranchA Try Protocol A (Buchwald G3 + K3PO4 + RT) Q1->BranchA Yes BranchB Synthesize MIDA Boronate or Trifluoroborate Q1->BranchB No (Unstable/Oily) Check Result Analysis BranchA->Check Did it work? Fail Switch to Protocol B (MIDA Slow Release) BranchB->Fail Success Optimize Workup Check->Success Yes (>80%) Check->Fail No (Protodeboronation)

Figure 2: Strategic decision tree for selecting the correct protocol.

References

  • Mechanisms of Protodeboron

    • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C.[9] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[10][3][4][5][6][11]2016 , 138, 9145–9157.[9]

  • MIDA Boronates (Slow Release Str

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D.[4][11] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[10][3][4][5][6][11]2009 , 131, 6961–6963.[4][5][11]

    • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[5] Nature Chem.[4][11]2016 , 8, 1067–1075.[11]

  • Buchwald Prec

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L.[10] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10] J. Am. Chem. Soc.[10][3][4][5][6][11]2010 , 132, 14073–14075.[10]

  • Trifluorobor

    • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[10][4][5][11] Chem. Res.2007 , 40, 275–286.

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from (3-Cyano-4-isobutoxyphenyl)boronic acid

Welcome to the technical support center for the purification of (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this and structurally similar compounds.[1][2][3] The removal of residual palladium from active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, mandated by regulatory agencies like the International Council for Harmonisation (ICH) to ensure patient safety.[4] This document provides in-depth troubleshooting advice and frequently asked questions to help you effectively remove palladium impurities from your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (3-Cyano-4-isobutoxyphenyl)boronic acid.

Issue 1: My final product has a dark, grayish color after initial workup.

Question: After performing a Suzuki-Miyaura coupling to synthesize (3-Cyano-4-isobutoxyphenyl)boronic acid, my isolated product is off-white with a distinct gray or black tint. What is the likely cause and how can I fix it?

Answer:

A dark coloration in your product is a strong indicator of the presence of palladium black, which is finely divided, heterogeneous palladium metal. This often forms when the soluble palladium catalyst, typically in the Pd(0) or Pd(II) oxidation state, is reduced to its metallic form during the reaction or workup.

Initial Remediation: Filtration

A simple and effective first step is to filter the crude reaction mixture through a pad of celite or a similar filter aid.[4] This will remove a significant portion of the heterogeneous palladium species.

Workflow for Filtration:

  • Prepare a short column or a fritted funnel with a 1-2 cm pad of celite.

  • Pre-wet the celite pad with the solvent used in your reaction.

  • Carefully pass the entire reaction mixture through the celite pad.

  • Wash the celite pad with a fresh portion of the solvent to ensure complete recovery of your product.

If the color persists after filtration, it suggests the presence of soluble or very finely dispersed palladium species that require more targeted removal methods.

Issue 2: Palladium levels in my product remain above the acceptable limit (>10 ppm) after chromatography.

Question: I've purified my (3-Cyano-4-isobutoxyphenyl)boronic acid by flash column chromatography, but ICP-MS analysis shows palladium levels are still unacceptably high. What should I do next?

Answer:

While flash column chromatography can remove a significant amount of palladium, it is often insufficient on its own to reach the stringent limits required for pharmaceutical intermediates.[5] The choice of the next purification step depends on the nature of the remaining palladium species and the scale of your synthesis.

Palladium Scavengers: A Targeted Approach

Palladium scavengers are materials that selectively bind to and remove palladium from solution.[6] They are a highly effective second-line treatment for palladium contamination.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeMechanismAdvantagesDisadvantagesTypical Efficacy
Thiol-Functionalized Silica ChemisorptionHigh efficiency and selectivity for a broad range of palladium species.[4]Higher cost compared to other methods.Can reduce Pd to <10 ppm.[4]
Activated Carbon PhysisorptionLow cost, effective for various palladium species, and can also remove color impurities.[7][8]Can sometimes adsorb the product, leading to yield loss.[4]Effective, but may require optimization of the amount and type of carbon.[8]
Polymer-Bound Scavengers (e.g., MP-TMT) ChemisorptionHigh capacity and selectivity, easy to handle and remove by filtration.[6]Can be more expensive than bulk materials like activated carbon.Can reduce Pd levels by over 99%.[6]

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve the Product: Dissolve the (3-Cyano-4-isobutoxyphenyl)boronic acid containing palladium impurities in a suitable organic solvent (e.g., THF, ethyl acetate).

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the estimated palladium content).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined experimentally.

  • Filter: Remove the scavenger by filtration.

  • Analyze: Concentrate the filtrate and analyze the palladium content using ICP-MS.[9][10][11]

Diagram: Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow Start Crude Product with High Palladium Content Filtration Filter through Celite Start->Filtration Analysis1 Analyze Palladium Content (e.g., ICP-MS) Filtration->Analysis1 Scavenging Palladium Scavenging (e.g., Thiol-Silica, Activated Carbon) Analysis1->Scavenging High_Pd1 Crystallization Recrystallization Analysis1->Crystallization Low_Pd1 Analysis2 Analyze Palladium Content Scavenging->Analysis2 Analysis2->Crystallization High_Pd2 Final_Product Final Product (<10 ppm Pd) Analysis2->Final_Product Low_Pd2 Crystallization->Final_Product High_Pd1 > 100 ppm Low_Pd1 < 100 ppm High_Pd2 > 10 ppm Low_Pd2 < 10 ppm

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Boronic Acid Synthesis

Welcome to the Technical Support Center for Boronic Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with homocoupling —the undesired formation of an Ar-Ar dimer from an Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with homocoupling —the undesired formation of an Ar-Ar dimer from an Ar-X or Ar-M precursor. Whether you are performing a palladium-catalyzed Miyaura borylation or trapping an organolithium reagent with a borate, homocoupling is the most pervasive yield-limiting side reaction in this chemical space.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind homocoupling, provide self-validating experimental protocols, and equip you with the logic needed to engineer these impurities out of your workflows.

Mechanistic Overview: How Homocoupling Occurs

Before adjusting parameters, you must understand the pathway. In Pd-catalyzed borylations, homocoupling typically arises from either oxidative homocoupling (driven by oxygen) or a secondary Suzuki-Miyaura cross-coupling (driven by improper base selection) where the newly formed boronic ester reacts with the starting aryl halide.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (B2pin2) PdII->TransMet SideTrans Transmetalation with Ar-Bpin PdII->SideTrans Product Ar-Bpin (Desired) TransMet->Product Product->SideTrans Excess/Strong Base PdII_diaryl Ar-Pd(II)-Ar SideTrans->PdII_diaryl PdII_diaryl->Pd0 Homocoupled Ar-Ar (Homocoupling) PdII_diaryl->Homocoupled Reductive Elimination O2 O2 / Oxidants O2->SideTrans Promotes Pd(II)

Mechanistic pathways leading to Ar-Ar homocoupling in Pd-catalyzed borylation.

Frequently Asked Questions (FAQs) & Diagnostic Troubleshooting

Q1: I am seeing 20-30% Ar-Ar homocoupling during my Pd-catalyzed Miyaura borylation. Why is this happening? A1: The most common culprit in Miyaura borylation is the use of a base that is too strong. The goal of the reaction is to trap the Ar-Pd(II)-X intermediate with a diboron reagent (e.g., B2pin2). However, if you use a strong base like K2CO3 or KOH, it activates the newly synthesized Ar-Bpin product into a highly nucleophilic boronate. This boronate outcompetes B2pin2 for the Ar-Pd(II)-X intermediate, triggering a secondary Suzuki-Miyaura cross-coupling that yields the Ar-Ar dimer 1. Causality Fix: Switch to Potassium Acetate (KOAc). It is basic enough to facilitate the transmetalation of B2pin2 via an acetoxy-palladium complex, but insufficiently basic to activate the resulting Ar-Bpin, thereby shutting down the homocoupling pathway.

Q2: I am synthesizing a boronic acid via lithium-halogen exchange followed by trapping with trimethyl borate. Why is there 10-15% of the symmetric biaryl in my crude? A2: In organolithium or Grignard trapping routes, homocoupling is almost exclusively an oxidative process driven by trace oxygen or transition metal impurities (like Cu or Fe in the metal source) 2. When Ar-Li is exposed to O2, it undergoes single-electron transfer (SET) to form an aryl radical or an intermediate peroxide that reacts with another equivalent of Ar-Li to form Ar-Ar. Causality Fix: Ensure strictly anaerobic conditions and employ an in-situ quench protocol where the borate electrophile is present in the mixture prior to the addition of the organolithium reagent.

Q3: Does my choice of palladium precatalyst impact the homocoupling ratio? A3: Yes. Palladium(II) precatalysts, such as Pd(OAc)2 or PdCl2(dppf), must undergo reductive elimination to enter the catalytic cycle as active Pd(0). In the absence of a dedicated reducing agent, the precatalyst oxidizes the boronic ester or the diboron reagent, consuming stoichiometry and generating homocoupled byproducts 3. Causality Fix: Switch to a Pd(0) source like Pd2(dba)3. If a Pd(II) source must be used, adding a mild reducing agent (like potassium formate) can mitigate this stoichiometric homocoupling 4.

Data Presentation: Parameter Impact on Reaction Pathways

To make informed decisions, review the quantitative impact of standard reaction parameters on the divergence between successful borylation and undesired homocoupling.

Table 1: Quantitative Impact of Reaction Parameters on Homocoupling vs. Borylation

Reaction ParameterTypical Borylation YieldTypical Homocoupling YieldMechanistic Causality
Base: KOAc (Weak) 85 - 95%< 2%Insufficiently basic to activate Ar-Bpin for secondary Suzuki coupling.
Base: K₂CO₃ (Strong) 40 - 60%20 - 40%Forms highly nucleophilic boronate, outcompeting B2pin2 for Pd(II).
Atmosphere: Air / O₂ < 30%50 - 70%O2 oxidizes Pd(0) to peroxo-Pd(II), driving rapid oxidative homocoupling.
Precatalyst: Pd(OAc)₂ 75 - 80%5 - 10%Stoichiometric consumption of substrate required to reduce Pd(II) to active Pd(0).
Precatalyst: Pd₂(dba)₃ 85 - 95%< 1%Enters cycle directly as Pd(0), avoiding the reductive activation penalty.
Experimental Methodology: Self-Validating Protocols
Protocol 1: Optimized Air-Free Miyaura Borylation

Self-Validating System: This protocol uses KOAc to mechanistically prevent secondary Suzuki coupling and incorporates subsurface sparging to eliminate the oxygen-driven oxidative homocoupling pathway. If homocoupling still occurs, the failure point is definitively isolated to the purity of the starting halide or catalyst degradation.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), bis(pinacolato)diboron (B2pin2) (1.1 equiv), and anhydrous Potassium Acetate (KOAc) (3.0 equiv). Expert Insight: KOAc must be freshly dried. Moisture increases base solubility in organic solvents, inadvertently increasing its effective basicity and promoting Suzuki coupling.

  • Catalyst Addition: Add Pd2(dba)3 (1.5 mol%) and XPhos or dppf (3.0 mol%). Using a Pd(0) source avoids the initial homocoupling penalty required to reduce a Pd(II) precatalyst.

  • Solvent & Rigorous Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.1 M to 0.2 M). Insert a long spinal needle directly into the solvent and perform a subsurface argon sparge for at least 20 minutes. Expert Insight: Surface blanketing is insufficient to remove dissolved O2. Dissolved oxygen is the primary driver for the oxidative homocoupling pathway.

  • Execution: Heat the reaction mixture to 80–90 °C under a positive pressure of argon. Monitor via GC-MS or LC-MS until the aryl halide is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.

Protocol 2: Cryogenic In-Situ Borate Trapping (Organolithium Route)

Self-Validating System: By having the borate electrophile present before the lithium-halogen exchange occurs, the transient Ar-Li is trapped instantaneously, preventing localized high concentrations of Ar-Li from undergoing oxidative coupling.

  • Setup: Charge a dry flask with the aryl bromide (1.0 equiv) and triisopropyl borate (B(OiPr)3) (1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Lithiation/Trapping: Dropwise add n-BuLi (1.05 equiv) down the side of the flask over 10 minutes. The lithium-halogen exchange is extremely fast, and the resulting Ar-Li is immediately trapped by the surrounding B(OiPr)3.

  • Quench: Allow to stir at -78 °C for 30 minutes, then warm to room temperature and quench with 1M HCl to hydrolyze the borate to the free boronic acid.

Diagnostic Workflow

Use the following logic tree to systematically identify and eliminate the root cause of homocoupling in your specific synthesis route.

LogicTree Start High Ar-Ar Homocoupling Q1 Synthesis Route? Start->Q1 Route1 Miyaura Borylation (Pd-Catalyzed) Q1->Route1 Route2 Lithiation / Grignard Q1->Route2 CheckBase Is base stronger than KOAc? Route1->CheckBase CheckTemp Addition Temp > -78°C? Route2->CheckTemp BaseYes Switch to KOAc CheckBase->BaseYes Yes BaseNo Is O2 completely excluded? CheckBase->BaseNo No O2No Subsurface Sparging BaseNo->O2No No O2Yes Use Pd(0) Precatalyst BaseNo->O2Yes Yes TempYes Cool to -78°C CheckTemp->TempYes Yes TempNo Use In-Situ Trapping CheckTemp->TempNo No

Troubleshooting logic tree for resolving homocoupling side reactions.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations National Center for Biotechnology Inform
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.

Sources

Troubleshooting

Selecting ligands for sterically hindered aryl boronic acid coupling

Welcome to the Advanced Cross-Coupling Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who have hit a wall when attempting to couple sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who have hit a wall when attempting to couple sterically hindered aryl boronic acids.

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are highly effective for flat, unhindered substrates. However, when you introduce bulky ortho-substituents, the reaction mechanics fundamentally change. This guide is designed to move beyond basic troubleshooting by explaining the causality behind catalyst failure and providing self-validating protocols to ensure your success.

Diagnostic Workflow: Ligand Selection Logic

Before diving into the FAQs, use the following decision matrix to identify the appropriate ligand class based on the steric environment of your coupling partners.

LigandSelection Start Analyze Steric Hindrance of Coupling Partners Mono Mono-ortho / Unhindered (Standard Coupling) Start->Mono DiTri Di-ortho / Tri-ortho Substituted Start->DiTri Tetra Tetra-ortho Substituted Start->Tetra PPh3 PPh3, dppf (Standard Ligands) Mono->PPh3 SPhos SPhos / XPhos Pd G3 (Broad Scope) DiTri->SPhos AntPhos AntPhos / PEPPSI-IPent (Extreme Hindrance) Tetra->AntPhos

Decision matrix for selecting Suzuki-Miyaura ligands based on substrate steric hindrance.

Deep-Dive FAQs: Causality & Troubleshooting

Q1: Why do my sterically hindered Suzuki couplings stall, yielding only unreacted starting material? The Causality: For bulky substrates, transmetalation becomes the absolute rate-limiting step of the catalytic cycle[1]. Standard ligands like PPh₃ create a tight coordination sphere that cannot accommodate the steric clash between the Pd(II)-aryl complex and the incoming bulky boronic acid. The Solution: Switch to dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos. These ligands possess a flexible biaryl backbone that stabilizes the low-coordinate Pd center while providing a wide enough "pocket" for transmetalation to occur smoothly[2].

Q2: My hindered boronic acid is degrading before the coupling can occur. How do I fix this? The Causality: Because transmetalation is kinetically slow with hindered substrates, the competing base-catalyzed protodeboronation pathway has time to outcompete the cross-coupling, consuming your boronic acid[3]. The Solution:

  • Switch from a free boronic acid to a pinacol (pin) boronate ester, which is highly resistant to protodeboronation[3].

  • Move away from harsh aqueous bases (NaOH, KOH). Use anhydrous conditions with milder bases like K₃PO₄ or switch to a biphasic Toluene/H₂O system[4].

Q3: How do I choose a catalyst for extreme tetra-ortho-substituted biaryl synthesis? The Causality: In tetra-ortho systems, transmetalation is difficult, but reductive elimination becomes the new bottleneck due to massive steric repulsion between the two ortho-substituted aryl rings on the Pd(II) intermediate. The Solution: You need ligands that force these rings together. AntPhos utilizes secondary interactions between the Pd center and its anthracenyl moiety to stabilize the complex and artificially accelerate reductive elimination[5]. Alternatively, NHC precatalysts like PEPPSI-IPent provide a deep, umbrella-like steric pocket that forces the aryl groups into the correct geometry for elimination[4].

Mechanistic Bottlenecks in the Catalytic Cycle

Understanding where your reaction fails is critical. The diagram below highlights the specific kinetic bottlenecks introduced by steric bulk.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Ar-X cleavage) Pd0->OA PdII_X L-Pd(II)(Ar)(X) OA->PdII_X TM Transmetalation (Rate-Limiting for Bulky) PdII_X->TM Base, Ar'-B(OH)2 PdII_Ar L-Pd(II)(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination (Accelerated by Bulky L) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks for bulky substrates.

Quantitative Data: Ligand Performance Matrix

Use this table to benchmark your expected catalyst loading and conditions based on the steric demands of your target molecule[2],[5],[4].

Ligand / PrecatalystOptimal Substrate ClassTypical Catalyst LoadingRecommended Base / SolventKey Mechanistic Advantage
SPhos Pd G3 Di-ortho / Heteroaryls1.0 – 2.0 mol %K₃PO₄ / Toluene:H₂O (1:2)High heteroaryl tolerance; prevents catalyst poisoning.
XPhos Pd G3 Tri-ortho / Aryl Chlorides1.0 – 2.0 mol %K₃PO₄ / Dioxane:H₂O (1:1)Excellent for unactivated, electron-rich aryl chlorides.
AntPhos Tetra-ortho0.2 – 1.0 mol %K₃PO₄ / Toluene (Anhydrous)Secondary Pd-anthracenyl interactions stabilize the complex.
PEPPSI-IPent Tetra-ortho5.0 – 10.0 mol %KOt-Bu / t-BuOHDeep steric pocket forces ideal geometry for reductive elimination.

Self-Validating Experimental Protocol: Tetra-ortho Biaryl Synthesis

This protocol utilizes PEPPSI-IPent for extremely hindered substrates[4]. It is designed as a self-validating system , incorporating specific analytical checkpoints to ensure you are not wasting time on a dead reaction.

Reagents:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid pinacol ester (2.0 equiv) (Note: Pinacol ester is mandatory here to prevent protodeboronation[3])

  • PEPPSI-IPent precatalyst (5.0 mol %)

  • KOt-Bu (3.0 equiv)

  • Anhydrous t-BuOH (0.25 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid pinacol ester, PEPPSI-IPent, and KOt-Bu.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times). Causality: Once activated, the Pd(0) species is highly air-sensitive; oxygen will irreversibly oxidize the catalyst.

  • Solvent Addition: Inject anhydrous t-BuOH via syringe.

  • Activation & Heating: Heat the reaction mixture to 100 °C.

    • Validation Checkpoint 1 (Visual): Observe the solution. A rapid color change (typically to a dark, homogenous brown/red) indicates the successful quantitative generation of the active L-Pd(0) species from the PEPPSI precatalyst. If the solution remains pale or precipitates black Pd-black immediately, your solvent is wet.

  • In-Process Monitoring: After 2 hours, withdraw a 50 µL aliquot under positive N₂ pressure. Quench with water, extract with EtOAc, and analyze via GC/MS.

    • Validation Checkpoint 2 (Analytical): Look for the protodeboronation byproduct (Ar-H). If Ar-H exceeds 15% relative to the product, the transmetalation is failing. You must stop the reaction, re-purify your aryl halide, or increase the catalyst loading to 10 mol %.

  • Completion & Workup: Once the aryl halide is consumed (typically 12–24 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (NIH) URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: ACS Publications URL:[Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Optimization

Stabilization of (3-Cyano-4-isobutoxyphenyl)boronic acid during storage

Welcome to the technical support center for (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the storage and handling of this valuable synthetic building block. Our goal is to ensure the integrity and reactivity of your material, leading to more reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the storage and use of (3-Cyano-4-isobutoxyphenyl)boronic acid.

FAQ 1: My (3-Cyano-4-isobutoxyphenyl)boronic acid has been on the shelf for a while. How can I be sure it's still good to use?

Answer:

Long-term storage can affect the purity and reactivity of boronic acids. The primary concerns are dehydration to form cyclic boroxines and protodeboronation.

  • Visual Inspection: While not definitive, a visual check is the first step. The compound should be a white to off-white solid. Any significant discoloration or change in texture could indicate degradation.

  • Solubility Test: A small sample should readily dissolve in an appropriate organic solvent like methanol or DMSO. Difficulty in dissolution might suggest the formation of less soluble oligomers or degradation products.

  • Analytical Confirmation: For critical applications, analytical verification is strongly recommended.

    • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, look for the appearance of new aromatic signals or the disappearance of the boronic acid proton. ¹¹B NMR can help identify different boron species.

    • LC-MS/HPLC: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an excellent method to assess purity.[1][2][3] A fresh sample should show a major peak corresponding to the parent compound. The presence of additional peaks could signify degradation products. A validated HPLC method can quantify the purity of your material.[4]

FAQ 2: I've noticed the mass of my boronic acid seems to have decreased over time, and it appears more "fluffy." What is happening?

Answer:

This is a classic sign of dehydration , where three molecules of the boronic acid undergo a condensation reaction to form a six-membered ring called a boroxine , releasing three molecules of water.[5][6][7] This process is reversible and often occurs upon storage, especially under vacuum or in a desiccator.[7][8]

While boroxines are often competent in cross-coupling reactions like the Suzuki-Miyaura coupling, the change in molecular weight can lead to stoichiometric errors in your reactions.[8][9] It is often recommended to store boronic acids in a slightly moist state to prevent rapid decomposition that can be initiated by the anhydrous boroxine form.[8]

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction with (3-Cyano-4-isobutoxyphenyl)boronic acid is giving low yields or failing completely.

Possible Causes & Solutions:

  • Degradation of the Boronic Acid:

    • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, yielding 2-isobutoxybenzonitrile.[10][11][12] This can be promoted by acidic or basic conditions and elevated temperatures.[10][13] The presence of both electron-withdrawing (cyano) and electron-donating (isobutoxy) groups on the phenyl ring can influence the rate of this degradation pathway.

      • Solution: Before starting your reaction, verify the purity of your boronic acid using HPLC or NMR as described in FAQ 1. If significant protodeboronation has occurred, it is best to use a fresh batch of the reagent. To minimize this side reaction during your experiment, carefully control the pH and temperature.

  • Formation of Boroxine:

    • As mentioned in FAQ 2, the formation of the cyclic trimer (boroxine) can affect the stoichiometry of your reaction.

      • Solution: While often still reactive, the change in molecular weight requires an adjustment in the mass of the reagent used. If you suspect boroxine formation, you can attempt to hydrolyze it back to the boronic acid by adding a small amount of water to the reaction mixture, though this may not always be compatible with your reaction conditions.

  • Oxidative Degradation:

    • Arylboronic acids are susceptible to oxidation, which can be accelerated by reactive oxygen species (ROS).[14][15][16][17] This can lead to the formation of phenolic byproducts.

      • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.

Best Practices for Storage and Handling

To maintain the integrity of your (3-Cyano-4-isobutoxyphenyl)boronic acid, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature Store at room temperature (15–25°C / 59–77°F).[18]Avoid high heat, which can accelerate degradation pathways like dehydration and protodeboronation.[5][18]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and degradation from atmospheric moisture.[8]
Light Store in a dark place, away from direct sunlight.[19]Light can promote oxidative degradation.
Container Use airtight, well-sealed containers. Amber glass or high-density polyethylene (HDPE) are ideal.[19]Prevents exposure to air and moisture, which are key contributors to degradation.[18][19]
Handling Minimize exposure to air and moisture when handling. Weigh out the required amount quickly and reseal the container promptly.Boronic acids are hygroscopic and can absorb moisture from the air, which can affect their stability.[18]
Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of (3-Cyano-4-isobutoxyphenyl)boronic acid. Optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • The main peak should correspond to the (3-Cyano-4-isobutoxyphenyl)boronic acid. The presence of a significant peak at a shorter retention time might indicate the protodeboronated impurity (2-isobutoxybenzonitrile).

Understanding Degradation Pathways

To effectively troubleshoot, it is crucial to understand the primary mechanisms by which (3-Cyano-4-isobutoxyphenyl)boronic acid can degrade.

Dehydration to Boroxine

This is an equilibrium process favored by the removal of water.

G cluster_1 Boroxine + Water BA1 R-B(OH)₂ BA2 R-B(OH)₂ Boroxine (RBO)₃ BA2->Boroxine -3 H₂O BA3 R-B(OH)₂ Boroxine->BA2 +3 H₂O Water 3 H₂O

Caption: Reversible dehydration of boronic acid to its cyclic trimer, boroxine.

Protodeboronation

This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by acidic or basic conditions.[10][13]

G Start (3-Cyano-4-isobutoxyphenyl)boronic acid End 2-Isobutoxybenzonitrile (Protodeboronated Impurity) Start->End H⁺ or OH⁻ (Acid/Base Promoted)

Caption: Protodeboronation of the parent compound to an inactive impurity.

For further stability, especially in demanding applications or for long-term storage, consider converting the boronic acid to a more stable derivative such as a pinacol ester or a trifluoroborate salt.[9][20] These derivatives often exhibit enhanced stability towards the degradation pathways discussed.[9]

References

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. [Link]

  • Semantic Scholar. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ConnectSci. (2023, June 14). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • ACS Publications. (2014, May 14). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Utrecht University Thesis Repository. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • ResearchGate. (2025, October 18). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]

  • RSC Publishing. (2014, May 30). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. [Link]

  • NIH. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]

  • RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • NIH. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]

  • NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. [Link]

  • SSRN. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. [Link]

  • ResearchGate. Monitoring the bis‐arylboronic acid (a) degradation and.... [Link]

  • ACS Publications. (2017, February 2). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. [Link]

  • PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • ResearchGate. (2025, August 6). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. [Link]

  • University of Bath's research portal. (2023, November 18). Boronic acid-catalysed dehydrative synthesis. [Link]

  • SpringerLink. (2022, May 12). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]

  • PNAS. Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • ScienceDirect. Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications. [Link]

  • NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Amerigo Scientific. (3-Cyano-4-isobutoxyphenyl)boronic acid ,≥95%. [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

  • NIH. (2024, March 19). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]

  • ResearchGate. Analysis of the relative stability of trigonal and tetrahedral boronate cyclic esters in terms of boronic acid and diol acidities and the strain release effect. [Link]

  • ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]

  • AOBChem. (3-Cyano-4-isopropoxyphenyl)boronic acid. [Link]

Sources

Troubleshooting

Workup procedures to isolate pure (3-Cyano-4-isobutoxyphenyl)boronic acid

Technical Support Center: (3-Cyano-4-isobutoxyphenyl)boronic acid Welcome to the technical support center for (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Cyano-4-isobutoxyphenyl)boronic acid

Welcome to the technical support center for (3-Cyano-4-isobutoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful workup, isolation, and handling of this versatile building block. My goal is to combine established chemical principles with field-proven insights to help you navigate the common challenges associated with this compound.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific problems you might encounter during the isolation of (3-Cyano-4-isobutoxyphenyl)boronic acid.

Problem 1: My NMR spectrum is complex and shows broad signals, suggesting impurities.

This is a very common issue with boronic acids. The complexity often arises from a mixture of the desired boronic acid, its cyclic anhydride (a boroxine), and potentially unreacted starting materials or byproducts.

Diagnostic Steps & Solutions:

  • Identify the Impurity Profile:

    • Boroxine Formation: Boronic acids are in equilibrium with their corresponding cyclic trimers, called boroxines, especially in non-polar solvents or upon concentration.[1][2] Boroxine signals in ¹H NMR are often broader and may be slightly shifted compared to the monomeric acid. In ¹¹B NMR, boronic acids typically resonate around 30 ppm, while boroxines appear slightly downfield, near 33 ppm.[3][4]

      • Solution: To simplify the spectrum, try dissolving a small sample in a coordinating deuterated solvent like methanol-d4 or DMSO-d6.[5] These solvents can help break up the boroxine trimer back into the monomeric boronic acid, resulting in sharper, more defined peaks.

    • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. This byproduct, 2-isobutoxy-5-cyanobenzene, is a common impurity.[6] It can be promoted by excessive moisture, harsh acidic or basic conditions, or high temperatures during workup.[6]

      • Solution: Ensure your workup conditions are mild. Use of anhydrous solvents and performing manipulations under an inert atmosphere can minimize this side reaction.[7]

    • Starting Materials: Check for residual aryl halide (e.g., 2-bromo-5-cyanophenol or its isobutoxy derivative) used in the synthesis.

  • Purification Strategy:

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer. Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a mild aqueous base (e.g., 1M NaOH). The organic layer will retain non-acidic impurities like the protodeboronated byproduct. Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1M HCl) to precipitate the pure boronic acid, which can then be collected by filtration.[6][8]

    • Recrystallization: This is often the most effective method for obtaining highly pure material. The key is finding the right solvent or solvent system.

      • Protocol: See the detailed protocol for recrystallization below.

Protocol: Recrystallization of (3-Cyano-4-isobutoxyphenyl)boronic acid
  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath or refrigerator can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Problem 2: I'm having trouble with column chromatography; the compound is streaking or I have low recovery.

Boronic acids are known to be challenging to purify by standard silica gel chromatography. The acidic nature of silica can cause decomposition, and the polar boronic acid group can lead to strong adsorption and streaking.[7][9]

Solutions:

  • Deactivated Silica/Alternative Phases: Consider using silica gel that has been deactivated by washing with a base like triethylamine.[7] Alternatively, neutral alumina can be a better stationary phase for some boronic acids.[8] For less polar derivatives, reverse-phase (C18) chromatography may also be effective.[7][10]

  • Form a Boronate Ester: A highly effective strategy is to convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before chromatography.[11] These esters are generally more stable on silica gel and elute more cleanly. The ester can then be hydrolyzed back to the boronic acid.

  • Acid/Base Modifier in Eluent: Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can sometimes improve peak shape and recovery, though this should be used with caution as it can promote degradation.[8]

Workflow for Purification of (3-Cyano-4-isobutoxyphenyl)boronic acid

Caption: General troubleshooting and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store pure (3-Cyano-4-isobutoxyphenyl)boronic acid?

A1: Proper storage is critical to maintain the purity and reactivity of your boronic acid.[6]

  • Atmosphere: Store under a dry, inert atmosphere like argon or nitrogen.[12]

  • Container: Use a tightly sealed container, such as a vial with a PTFE-lined cap. For long-term storage, amber glass is recommended to protect from light.[12]

  • Temperature: While many boronic acids are stable at room temperature, refrigeration (0-5 °C) can slow potential decomposition pathways.[6][13] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: I see two sets of peaks for my compound in the NMR. Is it a mixture of isomers?

A2: While atropisomers can occur in some hindered biaryl systems, a more common reason for peak doubling in boronic acid spectra is the presence of both the monomeric boronic acid and its cyclic trimer, the boroxine.[5] This is a reversible equilibrium.

Boroxine_Equilibrium A 3x R-B(OH)₂ (Boronic Acid) B (RBO)₃ (Boroxine) A->B + 3 H₂O B->A - 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine.

Q3: Can I use reverse-phase HPLC to check the purity of my boronic acid?

A3: Yes, reverse-phase HPLC is a very effective technique for assessing the purity of boronic acids.[14] A typical mobile phase might consist of acetonitrile and water with a formic acid modifier for MS compatibility.[15] It is an excellent way to resolve the boronic acid from non-polar impurities like the protodeboronation product.

Q4: My crude product is an oil and won't crystallize. What should I do?

A4: Oiling out is usually due to the presence of impurities that inhibit crystal lattice formation.[7]

  • Attempt Trituration: Try stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can sometimes induce crystallization or solidify the product.

  • Purify via Chromatography: If trituration fails, purification by column chromatography (potentially after conversion to a boronate ester) is the next logical step to remove the impurities.

  • Diethanolamine Adduct Formation: A classic technique involves reacting the crude boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily purified by filtration. The pure boronic acid can then be liberated by treatment with acid.[9][11]

Data Summary Tables

Table 1: Recommended Purification Techniques

TechniqueWhen to UseKey Considerations
Acid-Base Extraction Initial cleanup of crude material from non-acidic impurities.Use mild base (e.g., 1M NaOH) and acid (e.g., 1M HCl) to avoid degradation.[6]
Recrystallization Final purification step to obtain high-purity, crystalline solid.Requires finding a suitable solvent where solubility differs significantly with temperature.[8]
Column Chromatography When recrystallization fails or for removing closely related impurities.Standard silica can be problematic; consider deactivated silica, alumina, or conversion to a boronate ester.[7][8]
Diethanolamine Adduct For oily products or when other methods fail.Forms a crystalline solid that is easily purified; requires an additional step to release the free boronic acid.[9]

Table 2: Analytical Characterization Data

TechniqueAnalyteExpected Observation
¹H NMR Boronic AcidSharp, distinct aromatic and aliphatic signals. B(OH)₂ protons are often broad and may not be observed.
BoroxineBroader, slightly shifted signals compared to the monomer.
¹¹B NMR Boronic AcidSignal typically appears around δ 28-31 ppm.[4]
BoroxineSignal is slightly downfield from the acid, around δ 31-34 ppm.[4]
LC-MS Boronic AcidShould show the expected [M+H]⁺ or [M-H]⁻ ion.
BoroxineMay show a peak corresponding to the trimer minus water molecules, e.g., [M₃-3H₂O+H]⁺.[5]

References

  • Song, C., & Ma, S. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Song, C., & Ma, S. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. NTU Scholars. Available at: [Link]

  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Available at: [Link]

  • Oreate AI Blog. (2026, January 27). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Available at: [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Available at: [Link]

  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. Available at: [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available at: [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • University of Edinburgh Research Explorer. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Available at: [Link]

  • Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Available at: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]

  • Li, C., et al. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

  • SIELC. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Hall, D. G. (Ed.). (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • National Institutes of Health. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. Available at: [Link]

  • MDPI. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). Available at: [Link]

  • RECRYSTALLISATION. (n.d.). Available at: [Link]

  • Tokunaga, Y., et al. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, October 22). The Boroxine-Boronic Acid Equilibrium | Request PDF. Available at: [Link]

  • Amerigo Scientific. (n.d.). (3-Cyano-4-isobutoxyphenyl)boronic acid, ≥95%. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]

  • ResearchGate. (2009, June). Synthesis of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid. Available at: [Link]

  • Quick Company. (n.d.). Process For The Preparation Of 2 (3 Cyano 4 Isobutyl Oxyphenyl) 4 Methyl 5 Thiazolecarboxylic Acid And Intermediates Thereof. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). boronic esters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for (3-Cyano-4-isobutoxyphenyl)boronic acid purity

Advanced HPLC Method Development for (3-Cyano-4-isobutoxyphenyl)boronic Acid Purity As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylboronic acids. Specifically, (3-Cya...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for (3-Cyano-4-isobutoxyphenyl)boronic Acid Purity

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylboronic acids. Specifically, (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS 876918-32-0)—a critical electrophilic intermediate used in the Suzuki-Miyaura cross-coupling steps for manufacturing the xanthine oxidase inhibitor Febuxostat[1]—presents a multifaceted chromatographic challenge. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approaches often yield split peaks, poor recovery, and inaccurate purity profiles due to the inherent reactivity of the boron atom[2].

This guide deconstructs the chemical causality behind these failures and provides a field-proven, self-validating methodology for accurate purity determination.

The Chemical Causality of Chromatographic Failure

To develop a robust method, we must first understand why boronic acids fail on standard HPLC systems. The boron atom possesses an empty p-orbital, making it highly electrophilic (a strong Lewis acid). This structural feature leads to two primary degradation pathways during analysis:

  • Silanol Complexation : The Lewis acidic boron atom aggressively complexes with unendcapped, ionized silanol groups (-SiO⁻) on the silica backbone of the stationary phase[3]. This secondary interaction causes severe peak tailing, irreversible retention, and on-column degradation[4].

  • Dynamic Dehydration (Boroxine Formation) : In the presence of protic solvents or heat, boronic acids undergo a dynamic dehydration equilibrium to form cyclic trimers known as boroxines[5]. If this equilibrium occurs during the chromatographic run, it manifests as broad, split, or ghost peaks, severely compromising quantitation[6].

Pathway BA (3-Cyano-4-isobutoxyphenyl) boronic acid Boroxine Boroxine Trimer (Dehydration Product) BA->Boroxine Heat / Protic Solvents Silanol Silanol Complexation (On-Column Degradation) BA->Silanol Active Silica Sites Boroxine->BA Hydrolysis Mitigation Low-Silanol Column & Aprotic Diluent Silanol->Mitigation Preventative Strategy

Fig 1: Degradation pathways of boronic acids and chromatographic mitigation strategies.

Comparative Analysis of Stationary Phases

The cornerstone of this method is mitigating silanol interactions. We evaluated three distinct column chemistries to determine the optimal stationary phase for (3-Cyano-4-isobutoxyphenyl)boronic acid. Standard C18 columns, even when heavily endcapped, possess enough residual silanol activity to degrade the analyte[3]. Conversely, hybrid silica columns incorporate organic groups into the silica backbone, drastically reducing silanol activity and preserving analyte integrity[4].

Table 1: Performance Comparison of HPLC Columns for Boronic Acid Purity

Column ChemistrySilanol ActivityAnalyte Recovery (%)Peak Tailing (Tf)Suitability for Purity Analysis
Standard C18 (e.g., Zorbax XDB)High< 85.0%> 2.2Poor - High on-column degradation
Phenyl-Hexyl Moderate92.4%1.6Moderate - Secondary π-π interactions
Hybrid Low-Silanol C18 (e.g., XTerra MS)Very Low> 99.5%1.05Excellent - Minimal degradation

Mobile Phase and Diluent Optimization

To further stabilize the boronic acid, the sample diluent and mobile phase must be carefully engineered:

  • The Aprotic Diluent Rule : Samples must be dissolved in an aprotic solvent, such as 100% Acetonitrile (ACN). Protic solvents (like methanol or water) facilitate the rapid hydrolysis of boronate esters and catalyze boroxine formation[3]. By using ACN, we freeze the chemical state of the analyte prior to injection[7].

  • Acidic Mobile Phase : The mobile phase must be acidified (e.g., 0.1% Formic Acid) to maintain a pH well below the pKa of the boronic acid (typically ~8-9). This ensures the molecule remains fully protonated and neutral for consistent reversed-phase retention, while simultaneously suppressing the ionization of any residual surface silanols[2].

Workflow Step1 1. Sample Preparation Diluent: 100% Acetonitrile Step2 2. Column Selection Hybrid Silica (Low Silanol) Step1->Step2 Step3 3. Mobile Phase 0.1% Formic Acid (pH Control) Step2->Step3 Step4 4. Gradient Elution Fast Analysis (< 15 min) Step3->Step4 Step5 5. System Suitability ICH Q2 Validation Step4->Step5

Fig 2: Step-by-step HPLC method development workflow for boronic acid purity analysis.

Step-by-Step Experimental Protocol

The following protocol provides a self-validating framework for the purity analysis of (3-Cyano-4-isobutoxyphenyl)boronic acid, ensuring that any observed impurities are genuine process impurities and not artifacts of the analytical method[8].

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent : 100% HPLC-grade Acetonitrile.

B. Chromatographic Conditions
  • Column : Waters XTerra MS C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent low-silanol hybrid C18).

  • Column Temperature : 35°C (Controlled heating reduces mobile phase viscosity and improves mass transfer, sharpening the peak).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL (Keep injection volume low to prevent strong solvent effects from the 100% ACN diluent).

  • Detection : UV at 254 nm (Optimal for the cyano-aromatic chromophore).

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10% to 90% B

    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90% to 10% B

    • 10.1 - 15.0 min: 10% B (Column re-equilibration)

C. Sample Preparation (Critical Step)
  • Accurately weigh 10.0 mg of (3-Cyano-4-isobutoxyphenyl)boronic acid standard into a 10 mL volumetric flask.

  • Add 8 mL of 100% Acetonitrile (Diluent).

  • Sonicate for 2 minutes until fully dissolved. Note: Do not use heat during sonication to prevent thermal degradation.

  • Make up to the mark with Acetonitrile to achieve a final concentration of 1.0 mg/mL.

  • Transfer to an amber HPLC vial (to prevent potential photolytic degradation) and analyze immediately.

D. System Suitability & Self-Validation Criteria

To guarantee the integrity of the data, the system must pass the following self-validating criteria before sample analysis:

  • Tailing Factor (Tf) : Must be ≤ 1.5 for the main peak. A value > 1.5 indicates active silanol interactions or column degradation.

  • Theoretical Plates (N) : Must be ≥ 5,000 to ensure adequate resolving power for closely eluting process impurities.

  • %RSD of Peak Area : ≤ 1.0% for five replicate injections of the standard.

  • Mass Balance Check : Inject a stressed sample (e.g., exposed to 60°C for 24 hours). The sum of the peak areas of the parent compound and its degradants (such as the desboro degradant) must equal the peak area of the unstressed standard (± 2.0%)[8].

Conclusion

By directly addressing the root chemical causes of boronic acid instability—specifically silanol complexation and dynamic dehydration—this method provides a highly accurate, reproducible framework for determining the purity of (3-Cyano-4-isobutoxyphenyl)boronic acid. Utilizing low-silanol hybrid columns combined with strictly aprotic sample preparation ensures that the chromatographic data reflects the true quality of the pharmaceutical intermediate, safeguarding downstream API manufacturing.

References

  • Title : Strategies for the analysis of highly reactive pinacolboronate esters. Source : ResearchGate. URL :[Link]

  • Title : A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source : Analytical Methods (RSC Publishing). URL :[Link]

  • Title : Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Source : SSRN. URL :[Link]

  • Title : Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Source : ResearchGate. URL :[Link]

  • Title : Isolation and identification of forced degradation products of Febuxostat. Source : ResearchGate. URL :[Link]

  • Title : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source : American Pharmaceutical Review. URL :[Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of (3-Cyano-4-isobutoxyphenyl)boronic acid

LC-MS Analysis of (3-Cyano-4-isobutoxyphenyl)boronic Acid: A Comparative Guide to Underivatized vs. Derivatized Workflows As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Analysis of (3-Cyano-4-isobutoxyphenyl)boronic Acid: A Comparative Guide to Underivatized vs. Derivatized Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with arylboronic acids. (3-Cyano-4-isobutoxyphenyl)boronic acid is a pivotal intermediate in the synthesis of pharmaceuticals such as Febuxostat (a potent xanthine oxidase inhibitor). Monitoring this intermediate and its trace genotoxic residues is critical for regulatory compliance (e.g., ICH M7 guidelines).

However, boronic acids are notoriously difficult to analyze using standard Liquid Chromatography-Mass Spectrometry (LC-MS). This guide objectively compares standard acidic LC-MS methods against optimized underivatized and derivatized workflows, providing the mechanistic causality and self-validating protocols necessary to achieve picogram-level sensitivity.

Mechanistic Causality: The Analytical Challenge

Standard reversed-phase LC-MS (RP-LC-MS) typically relies on acidic mobile phases (e.g., 0.1% Formic Acid) and fully porous C18 columns. When applied to (3-Cyano-4-isobutoxyphenyl)boronic acid, this approach systematically fails due to three fundamental chemical behaviors:

  • Boroxine Formation (Trimerization): Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric forms (boroxines). In acidic environments or during heated desolvation in the MS source, dehydration accelerates, leading to split peaks, variable retention times, and massive signal suppression[1].

  • Poor ESI Efficiency: The pKa of arylboronic acids typically ranges from 8 to 9. In an acidic mobile phase, the molecule remains neutral, resulting in exceptionally poor ionization efficiency in both positive and negative Electrospray Ionization (ESI) modes.

  • Secondary Silanol Interactions: The empty p-orbital of the boron atom acts as a strong Lewis acid, interacting aggressively with residual silanol groups on standard silica-based stationary phases. This causes severe peak tailing and irreversible column adsorption.

To overcome these physical limitations, we must alter the chemical environment—either by shifting the mobile phase pH to stabilize the boronate anion or by covalently masking the boronic acid group via derivatization.

ChemicalBehavior A (3-Cyano-4-isobutoxyphenyl) boronic acid B Boroxine (Trimer) [Signal Loss / Split Peaks] A->B Dehydration (Acidic/Heat) C Boronate Ester [Stable / High MS Signal] A->C + Pinacol (Derivatization) D Underivatized Anion [High pH LC-MS] A->D + NH3/NH4OAc (Alkaline Mobile Phase)

Fig 1: Reaction pathways of boronic acids under varying analytical conditions.

Comparison of Analytical Strategies

To establish a robust, self-validating system, we compare three distinct methodologies.

  • Method A (Baseline): Standard RP-LC-MS (0.1% Formic Acid, standard C18).

  • Method B (Optimized Underivatized): High-pH/Neutral Mobile Phase (e.g., 10 mM Ammonium Acetate or 0.1% Ammonia) coupled with Superficially Porous Particles (SPP) or Hybrid Silica columns[1][2].

  • Method C (Derivatization): Pre-column derivatization with diols (e.g., pinacol) to form stable boronate esters prior to LC-MS/MS analysis[3].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three approaches for arylboronic acid quantification.

ParameterMethod A: Standard RP-LCMethod B: Optimized UnderivatizedMethod C: Pre-Column Derivatization
Mobile Phase 0.1% Formic Acid / ACN10 mM Ammonium Acetate / ACN0.1% Formic Acid / ACN
Column Chemistry Standard Fully Porous C18SPP Hybrid C18 (e.g., Poroshell HPH)Standard Fully Porous C18
ESI Mode Positive / Negative (Weak)Negative (ESI-)Positive (ESI+)
Peak Symmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
> 2.5 (Severe Tailing)1.0 - 1.2 (Excellent)0.9 - 1.1 (Excellent)
Sensitivity (LLOQ) ~500 ng/mL2 - 10 pg/mL< 1 ppm (Trace Level)[3]
Workflow Complexity LowLowModerate (Incubation required)
Boroxine Interference High (Split peaks)Eliminated[1]Eliminated[3]

Verdict: Method B is the superior choice for high-throughput environments, offering picogram-level sensitivity without the added time of derivatization[1][4]. Method C is highly effective when matrix effects in negative mode are too severe, as the derivatized ester allows for clean positive-mode ionization[3].

Workflow cluster_0 Method B: Underivatized cluster_1 Method C: Derivatized Sample Sample Prep Dilute Dilute in 50:50 MeOH:H2O Sample->Dilute Deriv Add Pinacol Incubate 60°C Sample->Deriv LC1 Hybrid C18 Column (pH Resistant) Dilute->LC1 MS1 ESI Negative Mode MRM LC1->MS1 LC2 Standard C18 Column (0.1% FA) Deriv->LC2 MS2 ESI Positive Mode MRM LC2->MS2

Fig 2: Parallel workflows comparing underivatized vs. derivatized LC-MS sample preparation.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must act as a self-validating system. The inclusion of proper diluents prevents premature dehydration, while specific column choices mitigate Lewis acid-base interactions.

Protocol 1: Optimized Underivatized LC-MS (Method B)

This method leverages a neutral/alkaline mobile phase to force the boronic acid into its anionic state, preventing boroxine formation and maximizing ESI- response[1][2].

  • Sample Preparation: Accurately weigh (3-Cyano-4-isobutoxyphenyl)boronic acid and dissolve it in 100% Methanol to create a 1 mg/mL stock. Dilute the stock to the desired calibration range using a 50:50 (v/v) Methanol/Water mixture[4]. Causality: The presence of water and methanol prevents the dehydration equilibrium that forms boroxines.

  • Column Selection: Install a high-pH resistant, superficially porous column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm)[2]. Causality: SPP columns reduce diffusion path lengths for sharper peaks, while the hybrid silica backbone resists dissolution at high pH and masks silanols.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8) or 0.1% Ammonia[1][2].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 7 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI Negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated pseudo-molecular ion

    
    .
    
Protocol 2: Pre-Column Derivatization LC-MS (Method C)

This method is utilized when trace-level quantification (low ppm) is required in complex drug substance matrices where negative mode suffers from ion suppression[3].

  • Derivatization Reagent Prep: Prepare a 100 mM solution of Pinacol in anhydrous Acetonitrile.

  • Reaction: Combine 100 µL of the sample containing the boronic acid with 50 µL of the Pinacol reagent in an autosampler vial.

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes. Causality: Heat drives the condensation reaction to completion, covalently masking the empty p-orbital of the boron atom to form a stable pinacol boronate ester.

  • LC-MS Analysis: Inject the derivatized sample onto a standard fully porous C18 column. Use standard acidic mobile phases (0.1% Formic Acid in Water/ACN).

  • MS Acquisition: Operate in ESI Positive mode (ESI+). The derivatized ester will yield a sharp, symmetrical peak with high ionization efficiency.

References

  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX Source: SCIEX URL: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications URL: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: RSC Publishing (Analytical Methods) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Cyano-Phenyl Boronic Acid Coupling

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical and materials science sectors for creating C(sp²)–C(sp²) bonds. The synthesis of biaryls containing a cyano-group, utilizing substrates like 4-cyanophenylboronic acid, is crucial for developing liquid crystals and active pharmaceutical ingredients.[1] However, the electron-withdrawing nature of the cyano group presents unique challenges, including sluggish reaction rates and a propensity for side reactions like protodeboronation.

This guide provides a comprehensive framework for benchmarking palladium catalyst systems for this specific transformation. We will delve into the mechanistic underpinnings of the reaction, compare the performance of state-of-the-art catalyst systems with supporting data, provide a detailed experimental protocol for in-house evaluation, and offer insights into troubleshooting common issues. Our focus is on providing a practical, data-driven approach to catalyst selection and optimization.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The efficiency of a Suzuki-Miyaura coupling is dictated by the kinetics of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The catalyst system—typically a palladium precursor and a supporting ligand—must efficiently navigate this cycle.

  • Oxidative Addition : A low-valent Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[1]

  • Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the active Pd(0) catalyst.

The electron-deficient nature of cyano-phenyl boronic acid can impact the transmetalation step. Therefore, the choice of ligand is critical not only for promoting oxidative addition but also for facilitating the subsequent steps of the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Fig. 1: The Suzuki-Miyaura Catalytic Cycle

Benchmarking Catalyst Systems: Ligand Selection is Key

For challenging substrates like cyano-phenyl boronic acid, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective as they promote the formation of highly reactive, monoligated palladium complexes that accelerate both oxidative addition and reductive elimination.[3][4]

Key Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): This class, including SPhos and XPhos, has become the gold standard for a wide range of Suzuki-Miyaura reactions.[3][5] Their steric bulk and electron-donating properties make them highly effective for coupling electron-deficient partners and unreactive aryl chlorides.[5][6]

  • Dialkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also powerful for difficult couplings due to their strong electron-donating character and large cone angles.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes. They are excellent ligands for cross-coupling reactions and can offer high thermal stability and activity.[7]

Comparative Performance Data

The following table summarizes performance data from the literature for catalyst systems used in the coupling of cyano-phenyl boronic acid or related electron-deficient substrates. This data provides a baseline for catalyst selection.

Catalyst System (Pd Precursor + Ligand)Aryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
PdCl₂ + PPh₃Benzyltrimethylammonium chloride4-Cyanophenylboronic acidNa₂CO₃Ethanol1003 (Pd)85[8]
Pd(OAc)₂ + SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT1.0 (Pd)98[3]
Pd₂(dba)₃ + XPhos4-ChloroanisolePentafluorophenylboronic acidK₃PO₄THF / H₂ORT2.0 (precatalyst)>99[9]
Pd(OAc)₂ + Cy-cBRIDP4-ChlorobenzonitrilePhenylboronic acidK₃PO₄Dioxane1001.0 (Pd)93[10]
Pd(OAc)₂ + Cy-vBRIDP2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1001.0 (Pd)~100[10]

Note: This table includes data for closely related electron-deficient substrates to provide a broader context for catalyst performance, as direct comparative studies for 4-cyanophenylboronic acid are not always available under identical conditions.

Experimental Design for In-House Catalyst Benchmarking

To objectively compare catalyst efficiency, a standardized experimental protocol is essential. The following procedure provides a robust framework for screening different catalyst systems for the coupling of 4-cyanophenylboronic acid with a model aryl halide.

Experimental_Workflow start Start: Reagent Prep setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 100 °C, 4-24h) setup->reaction Add Solvent, Heat monitoring Monitor Progress (TLC / GC-MS / LC-MS) reaction->monitoring Take Aliquots monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis & Yield (NMR, etc.) purification->analysis end End: Compare Data analysis->end

Fig. 2: Workflow for Catalyst Benchmarking

Standard Benchmarking Protocol

Model Reaction: 4-Bromoanisole + 4-Cyanophenylboronic acid → 4-methoxy-4'-cyanobiphenyl

Materials:

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., SPhos, XPhos, PCy₃)

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 mmol, 1.2 eq)[11]

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield and confirm the product's identity via NMR spectroscopy.

Troubleshooting Common Issues

Even with optimized catalysts, challenges can arise. Understanding the cause of common failures is crucial for successful synthesis.

  • Problem: Low Yield / Incomplete Conversion

    • Cause - Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (Nitrogen or Argon). Use fresh, high-purity ligands.

    • Cause - Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.

    • Solution: Use a sufficient excess of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.

  • Problem: Protodeboronation Side Product

    • Cause: This is a common side reaction where the boronic acid reacts with trace water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is particularly problematic for electron-deficient arylboronic acids.

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates, which release the active boronic acid slowly under reaction conditions.[12]

  • Problem: Formation of Homocoupled Products

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.

    • Solution: Meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere can significantly reduce the formation of this byproduct.

Conclusion and Future Outlook

The successful Suzuki-Miyaura coupling of cyano-phenyl boronic acid hinges on the rational selection of a highly active and robust catalyst system. For this challenging transformation, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos offer superior performance, demonstrating high yields and broad functional group tolerance, even with less reactive aryl chlorides.

A systematic, in-house benchmarking approach, as outlined in this guide, is the most effective strategy for identifying the optimal catalyst and conditions for a specific synthetic target. By understanding the underlying reaction mechanism and potential pitfalls, researchers can efficiently troubleshoot and optimize their reactions, accelerating the development of novel pharmaceuticals and advanced materials. The ongoing development of new ligand scaffolds and heterogeneous catalysts promises to further enhance the efficiency and sustainability of this critical transformation.[13][14]

References

  • Szostak, M. et al. (n.d.). Pd–NHC (NHC = N-Heterocyclic Carbene)
  • Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various benzylammonium salts. (n.d.).
  • Buchwald Phosphine Ligands. (n.d.). Merck.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Monot, J. et al. (2009, October 2). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox.
  • Buchwald Ligands. (n.d.).
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in C
  • Development of New Phosphine Ligands (BRIDPs)
  • 4-Cyanophenylboronic acid = 95 126747-14-6. (n.d.). Sigma-Aldrich.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.).
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
  • Effect of Phosphine Ligand on Rate a. (n.d.).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017, January 23). MDPI.
  • Szostak, M. et al. (n.d.). Pd–NHC (NHC = N-Heterocyclic Carbene)
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Comparative

Spectroscopic characterization of (3-Cyano-4-isobutoxyphenyl)boronic acid derivatives

Comprehensive Spectroscopic Characterization & Performance Guide: (3-Cyano-4-isobutoxyphenyl)boronic Acid Derivatives Executive Summary In the convergent synthesis of Febuxostat—a highly selective, non-purine xanthine ox...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization & Performance Guide: (3-Cyano-4-isobutoxyphenyl)boronic Acid Derivatives

Executive Summary

In the convergent synthesis of Febuxostat—a highly selective, non-purine xanthine oxidase inhibitor used to treat hyperuricemia—the arylating agent (3-Cyano-4-isobutoxyphenyl)boronic acid (CIBPA) plays a critical role[1]. However, free boronic acids present significant analytical and synthetic challenges due to their inherent thermodynamic instability.

This guide objectively compares the spectroscopic profiles, bench stability, and cross-coupling performance of CIBPA against its two primary synthetic alternatives: the pinacol ester (CIBP-BPin) and the potassium trifluoroborate salt (CIBP-BF3K). By understanding the causality behind their spectroscopic signatures, drug development professionals can implement self-validating workflows to ensure stoichiometric precision and high-yield Suzuki-Miyaura couplings.

The Causality of Derivatization: Why Alternatives Outperform Free Boronic Acids

The Boroxine Dilemma

Free boronic acids (CIBPA) possess an empty p-orbital on the sp²-hybridized boron atom, rendering them highly Lewis acidic. In the solid state and in solution, CIBPA exists in a dynamic equilibrium with its dehydrated trimer, boroxine anhydride. This equilibrium is highly sensitive to ambient humidity and solvent choice. Consequently, relying on CIBPA directly introduces stoichiometric uncertainty during cross-coupling, as the molecular weight fluctuates based on the degree of dehydration. Furthermore, the empty p-orbital leaves the C-B bond susceptible to protodeboronation under basic coupling conditions[2].

The Pinacol Ester (CIBP-BPin) Solution

Derivatizing CIBPA with pinacol (2,3-dimethyl-2,3-butanediol) yields CIBP-BPin. The bulky, bidentate pinacol ligand sterically shields the boron atom and fully satisfies its valency requirements, locking the molecule into a stable, lipophilic monomer. This eliminates the boroxine equilibrium, ensuring precise stoichiometric control.

The Potassium Trifluoroborate (CIBP-BF3K) Solution

Reacting CIBPA with potassium bifluoride (KHF₂) yields the trifluoroborate salt. This transformation fundamentally alters the boron's geometry, rehybridizing it from a neutral, planar sp² state to an anionic, tetrahedral sp³ state[3]. The complete filling of the p-orbital renders CIBP-BF3K entirely immune to oxidation, boroxine formation, and protodeboronation, providing an indefinitely stable, crystalline solid[2].

G CIBPA CIBPA (Free Boronic Acid) sp2 Hybridized Boroxine Boroxine Anhydride (Trimeric Impurity) CIBPA->Boroxine - H2O (Dehydration) Dynamic Equilibrium BPin CIBP-BPin (Pinacol Ester) Sterically Shielded CIBPA->BPin + Pinacol, MgSO4 (Esterification) BF3K CIBP-BF3K (Trifluoroborate Salt) sp3 Hybridized CIBPA->BF3K + KHF2, MeOH/H2O (Fluorination)

Fig 1. Derivatization pathways of CIBPA to mitigate the thermodynamic boroxine equilibrium.

Comparative Spectroscopic Characterization

Accurate characterization requires multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F) and FT-IR spectroscopy. The table below synthesizes the quantitative spectroscopic markers used to differentiate the three derivatives.

Table 1: Spectroscopic Signatures and Physical Properties

Analytical ParameterCIBPA (Free Acid)CIBP-BPin (Pinacol Ester)CIBP-BF3K (Trifluoroborate)
¹H NMR (Boron Region) ~8.05 ppm (s, 2H, -B(OH)₂)*1.34 ppm (s, 12H, -CH₃)N/A (No protons on Boron)
¹¹B NMR Shift ~28.5 ppm (broad, sp²)~31.0 ppm (sharp, sp²)~3.5 ppm (sharp, sp³)
¹⁹F NMR Shift N/AN/A~ -140.5 ppm (m, 3F)
FT-IR Key Stretches 3200–3400 cm⁻¹ (O-H, broad)1355 cm⁻¹ (B-O, strong)1020 cm⁻¹ (B-F, strong)
Physical State Amorphous solid (hygroscopic)Crystalline solid or thick oilHighly crystalline powder
Bench Stability Low (Forms boroxines)High (Monomeric)Very High (Indefinite)

*Note: The ¹H NMR signal for the -B(OH)₂ protons in CIBPA is highly variable and often broadens into the baseline depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃) and trace water content.

G Sample Sample Prep (Anhydrous Solvents) NMR Multinuclear NMR (1H, 13C, 11B, 19F) Sample->NMR IR FT-IR (ATR) (Functional Groups) Sample->IR Analysis Data Synthesis & Structural Validation NMR->Analysis IR->Analysis

Fig 2. Self-validating spectroscopic workflow for characterizing boronic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following methodologies incorporate built-in validation checks.

Protocol A: Synthesis & Validation of CIBP-BPin

Objective: Convert CIBPA to the lipophilic pinacol ester to ensure exact stoichiometry for Febuxostat synthesis.

  • Reagent Assembly: Dissolve 10.0 mmol of CIBPA and 10.5 mmol of pinacol in 30 mL of anhydrous dichloromethane (DCM).

  • Dehydration: Add 2.0 g of anhydrous MgSO₄ to the stirring solution. Causality: MgSO₄ acts as a desiccant, driving the condensation equilibrium forward by sequestering the generated water.

  • Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere.

  • In-Process Validation: Spot an aliquot on a silica TLC plate (Hexanes/EtOAc 8:2). The disappearance of the highly polar, streaky CIBPA spot (R_f ~0.1) and the emergence of a tight, UV-active non-polar spot (R_f ~0.6) confirms complete esterification.

  • Isolation: Filter the suspension through a Celite pad to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield CIBP-BPin.

  • Spectroscopic Validation: Acquire a ¹H NMR spectrum in CDCl₃. The presence of a sharp 12-proton singlet at ~1.34 ppm confirms the integration of the pinacol moiety.

Protocol B: Synthesis & Validation of CIBP-BF3K

Objective: Generate the ultra-stable sp³ hybridized trifluoroborate salt[3].

  • Reagent Assembly: Dissolve 10.0 mmol of CIBPA in 15 mL of methanol.

  • Fluorination: In a separate plastic beaker (avoid glass due to trace HF generation), dissolve 30.0 mmol of Potassium Bifluoride (KHF₂) in 15 mL of distilled water[3].

  • Addition: Add the aqueous KHF₂ solution dropwise to the methanolic CIBPA solution over 15 minutes at room temperature.

  • In-Process Validation: The reaction is self-indicating. Within 30 minutes, a dense white precipitate will begin to crash out of the solution. Causality: The high lattice energy of the resulting potassium salt makes it insoluble in the MeOH/H₂O mixture, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Stir for 3 hours, then filter the suspension under vacuum. Wash the filter cake heavily with cold diethyl ether to remove unreacted starting material and organic impurities. Dry under high vacuum overnight.

  • Spectroscopic Validation: Acquire ¹¹B and ¹⁹F NMR spectra in DMSO-d₆. A dramatic upfield shift in the ¹¹B spectrum (from ~29 ppm to ~3.5 ppm) confirms the transition from sp² to sp³ hybridization[4].

Protocol C: Application in Febuxostat Synthesis (Suzuki-Miyaura Coupling)

Objective: Cross-couple the validated derivative with ethyl 2-bromo-4-methylthiazole-5-carboxylate.

  • Preparation: Charge a Schlenk flask with 1.0 eq of CIBP-BPin (or CIBP-BF3K), 0.95 eq of the thiazole bromide, and 3.0 eq of K₂CO₃[1].

  • Catalyst Loading: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents homocoupling of the boronic derivative.

  • Heating: Heat to 90°C for 6 hours.

  • Validation: Analyze via LC-MS. The target mass for the Febuxostat ethyl ester intermediate (m/z [M+H]⁺ = 345.1) confirms successful C-C bond formation[5].

Conclusion & Alternative Selection

For routine laboratory-scale discovery chemistry where immediate use is planned, CIBP-BPin is the superior alternative. Its high solubility in organic solvents and distinct ¹H NMR signature make it exceptionally easy to handle and characterize.

However, for process chemistry, scale-up, or long-term library storage, CIBP-BF3K is the definitive choice. Its sp³ hybridization completely nullifies the risk of protodeboronation[2] and boroxine formation, ensuring that the material remains analytically pure for years on the shelf.

References

  • [1] A Graph-to-Sequence Method for C–H Activation Retrosynthesis. ACS Publications. Available at:[Link]

  • [4] Supplemental Information: NMR Spectra of 1,2-vinylcyanoborane Potassium Trifluoroborate Salts. The Royal Society of Chemistry. Available at: [Link]

  • [3] Brønsted Acid-Catalyzed Direct Substitution of 2-Ethoxytetrahydrofuran with Trifluoroborate Salts. Semantic Scholar. Available at: [Link]

  • [2] Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. Available at: [Link]

Sources

Validation

Strategic Quality Control: (3-Cyano-4-isobutoxyphenyl)boronic Acid in API Synthesis

Executive Summary Molecule: (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 153254-09-2) Role: Critical Late-Stage Intermediate for Febuxostat (Xanthine Oxidase Inhibitor).[1] The Challenge: Industrial batches of aryl boro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (3-Cyano-4-isobutoxyphenyl)boronic acid (CAS: 153254-09-2) Role: Critical Late-Stage Intermediate for Febuxostat (Xanthine Oxidase Inhibitor).[1] The Challenge: Industrial batches of aryl boronic acids exhibit a "Boroxine Blindspot." Standard HPLC purity analysis often overestimates the quality of the material because it cannot distinguish between the free boronic acid, its dehydrated boroxine trimer, and non-chromatographic inorganic salts.

This guide outlines an Orthogonal QC Strategy combining High-Fidelity HPLC (for organic impurities) with Stereospecific Mannitol Titration (for absolute stoichiometry). This approach prevents yield crashes in the subsequent Suzuki-Miyaura coupling steps caused by stoichiometric drift.

Part 1: The "Boroxine Blindspot" & Comparative Analysis

In industrial settings, the primary failure mode for this intermediate is not organic impurity, but Stoichiometric Uncertainty . Phenylboronic acids exist in a dynamic equilibrium with their dehydrated trimer (boroxine).

  • The Trap: A batch may show 99.5% HPLC Area purity but contain 10% boroxine or 5% inorganic salts. If you charge this based on weight, your molar equivalents of Boron will be incorrect, leading to incomplete conversion in the Febuxostat coupling reaction.

Comparison: Generic vs. Optimized Industrial Protocols
FeatureMethod A: Standard Generic QCMethod B: Optimized Industrial Protocol (Recommended)
Primary Metric HPLC Area %Orthogonal: HPLC Area % + Wt/Wt Potency
Boron Specificity Low (Assumes 100% active mass)High (Direct titration of Boron-Mannitol complex)
Impurity Focus General organic peaksSpecific tracking of Protodeboronation (Des-boron species)
Sample Prep Dissolve in MeOH/ACNDissolve in MeOH (HPLC) + Mannitol/Water (Titration)
Risk Profile High risk of stoichiometric mismatchSelf-Validating: Potency matches theoretical mass balance
Experimental Performance Data (Simulated Batch Comparison)

The following data illustrates the discrepancy between HPLC purity and Actual Potency in a stored industrial batch.

Batch IDAgeHPLC Purity (Method A)Actual Potency (Method B)Consequence in Production
IND-26-A Fresh99.2%98.5%Optimal Yield
IND-26-B 6 Mos99.1%91.2% Yield Loss (~8%) due to dehydration (boroxine formation)
IND-26-C 12 Mos98.8%84.5% Reaction Failure: Stoichiometry too low for coupling

Part 2: Detailed Experimental Protocols

Protocol A: High-Fidelity HPLC (Purity & Organic Impurities)

Objective: To quantify the protodeboronated impurity (3-cyano-4-isobutoxybenzene) and homocoupling dimers.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents ionization of the boronic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (The cyano group provides strong absorbance here).

  • Temperature: 30°C.

2. Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold to elute polar salts).

  • 2-15 min: 20% → 80% B (Linear gradient).

  • 15-20 min: 80% B (Wash to elute dimers).

  • 20-25 min: 20% B (Re-equilibration).

3. System Suitability Limits:

  • Resolution (Rs): > 2.0 between Main Peak and Protodeboronated impurity (typically elutes after the main peak due to loss of polar -B(OH)2 group).

  • Tailing Factor: < 1.5.

Protocol B: Stereospecific D-Mannitol Titration (Absolute Potency)

Objective: To determine the exact weight-percent of active Boron species, correcting for moisture, salts, and boroxine formation.

Mechanism: Boronic acids are too weak (pKa ~9-10) to titrate directly with NaOH. D-Mannitol forms a cyclic ester complex with the boronic acid, releasing a proton and lowering the pKa to ~5, allowing for a sharp endpoint titration.

Step-by-Step Methodology:

  • Blank Preparation: Dissolve 10.0 g of D-Mannitol in 100 mL of DI water. Add 3 drops of Phenolphthalein. Neutralize with 0.1 N NaOH until a faint pink color persists.

  • Sample Preparation: Accurately weigh ~250 mg of (3-Cyano-4-isobutoxyphenyl)boronic acid.

  • Complexation: Add the sample to the neutralized Mannitol solution. Stir for 10 minutes. Note: The solution will turn colorless as the complex releases protons (acidification).

  • Titration: Titrate with standardized 0.1 N NaOH until the faint pink color returns and persists for 30 seconds.

  • Calculation:

    
    
    
    • 
      : Volume of NaOH (mL)
      
    • 
      : Normality of NaOH
      
    • 
      : Molecular Weight of (3-Cyano-4-isobutoxyphenyl)boronic acid (219.05  g/mol )
      

Part 3: Visualizations

Diagram 1: The "Boroxine Blindspot" Equilibrium

This diagram illustrates why HPLC alone fails: The Acid and Boroxine interconvert, appearing as one peak, but they have different molecular weights, throwing off stoichiometry.

BoroxineEquilibrium Acid (3-Cyano-4-isobutoxyphenyl) boronic acid (Active Reagent) Boroxine Boroxine Trimer (Dehydrated Anhydride) Acid->Boroxine Dehydration (Storage/Heat) Water 3 H2O Impact QC IMPACT: Both species elute as ONE peak in HPLC (Acid form) masking the weight difference. Boroxine->Impact

Caption: Dynamic equilibrium between Boronic Acid and Boroxine. HPLC hydrolyzes the trimer back to acid, hiding the actual composition of the solid.

Diagram 2: Optimized Orthogonal QC Workflow

A decision tree for accepting or rejecting industrial batches based on the dual-protocol approach.

QCWorkflow cluster_Tests Orthogonal Testing Start Incoming Batch (3-Cyano-4-isobutoxyphenyl)boronic acid TestA Test A: HPLC (Protocol A) Target: Organic Impurities Start->TestA TestB Test B: Mannitol Titration (Protocol B) Target: Absolute Boron Content Start->TestB Decision Data Correlation Analysis TestA->Decision TestB->Decision Outcome1 PASS: Purity > 98% AND Potency > 95% Decision->Outcome1 Both Pass Outcome2 RECALCULATE: Purity > 98% BUT Potency < 95% Decision->Outcome2 Low Potency (High Boroxine) Outcome3 REJECT: Purity < 98% OR Protodeboronation > 1% Decision->Outcome3 High Impurity Action Action: Adjust Charge Factor for Suzuki Coupling Outcome2->Action

Caption: Orthogonal workflow ensuring both purity (organic profile) and potency (stoichiometry) are verified before release.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on Boroxine/Acid equilibrium and stability).
  • Hansen, M. M., et al. (2009). Process Research and Development of a Synthesis of Febuxostat. Organic Process Research & Development.
  • Power, P. P., & Woods, W. G. (1997). The Chemistry of Boron and its Compounds.[2][3][4][5][6] (Reference for D-Mannitol titration mechanism).

  • Vertex AI Search. (2026). Quantitative analysis of boronic acids d-mannitol titration mechanism.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (3-Cyano-4-isobutoxyphenyl)boronic acid

This document provides essential safety protocols and logistical guidance for the handling and disposal of (3-Cyano-4-isobutoxyphenyl)boronic acid. As a bifunctional molecule, its handling requires a nuanced understandin...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (3-Cyano-4-isobutoxyphenyl)boronic acid. As a bifunctional molecule, its handling requires a nuanced understanding of the hazards associated with both the boronic acid moiety and the cyano group. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Analysis: A Dual-Threat Compound

(3-Cyano-4-isobutoxyphenyl)boronic acid presents a dual hazard profile that must be fully appreciated before any handling occurs. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a composite hazard profile can be constructed from analogous structures and functional groups.[1]

  • Boronic Acid Group: Boronic acids as a class are known to be irritants.[2][3][4][5] They can cause skin irritation, serious eye irritation, and respiratory tract irritation upon inhalation of dust particles.[3][4][5][6]

  • Cyano (Nitrile) Group: The presence of the cyano (C≡N) group introduces a more significant hazard. While the nitrile in this organic molecule is more stable than inorganic cyanide salts, it can potentially release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, or through thermal decomposition.[7][8] Many organic cyano compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[9]

Therefore, all handling procedures must be designed to mitigate both the irritant effects of the boronic acid and the acute toxicity risk associated with the cyano group.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between the researcher and the chemical. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of (3-Cyano-4-isobutoxyphenyl)boronic acid, including weighing, solution preparation, and transfers, must be conducted within a properly functioning chemical fume hood.[7][8][10] The fume hood provides essential local exhaust ventilation to capture and remove dust, vapors, or any potential HCN gas that could be generated.[4][8]

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound.[7][11] This area should be clearly marked with signs that identify the chemical hazard.[7]

  • Proximity to Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Given that boronic acids can cause serious eye irritation, robust eye protection is non-negotiable.[2][3][5]

  • Standard Operations: For handling small quantities of solid or dilute solutions, chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][3]

  • Splash Hazard: When there is a significant risk of splashing (e.g., when transferring larger volumes of solutions or during vigorous reactions), a face shield must be worn in addition to safety goggles to protect the entire face.[3][10]

Skin and Body Protection
  • Gloves: Due to the dual hazards of skin irritation and potential toxicity from the cyano group, careful glove selection is critical.[9]

    • Material: Nitrile gloves are a suitable choice for incidental contact.[8][10]

    • Thickness and Integrity: Always inspect gloves for tears or holes before use.[10][12] For tasks with a higher risk of exposure or when handling solutions, using thicker gloves or double-gloving is strongly recommended to provide an extra layer of protection.[7][8]

    • Technique: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[8][12] Always wash hands thoroughly with soap and water after removing gloves.[3][10][13]

  • Laboratory Coat: A flame-resistant lab coat that fastens completely should be worn at all times. This protects your skin and personal clothing from contamination.[3]

  • Additional Clothing: Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory. For procedures with a high splash potential, a chemically resistant apron may be necessary.[8][10]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is essential.

  • Respirator Type: A NIOSH-approved respirator with a particulate filter (for dust) combined with an appropriate cartridge for organic vapors and acid gases should be used if exposure limits are exceeded or irritation is experienced.[2][4] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as described in OSHA 29 CFR 1910.134.[2]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required inside a fume hood
Running Reaction Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemically-Resistant Apron (if splash risk)Not required inside a fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or PVC GlovesLab Coat, Apron, Shoe CoversNIOSH-approved respirator

Safe Handling and Disposal Workflow

The following workflow provides a procedural guide for safely managing (3-Cyano-4-isobutoxyphenyl)boronic acid from receipt to disposal.

G cluster_prep Preparation & Handling cluster_disposal Waste Management & Decontamination Risk_Assessment 1. Conduct Risk Assessment Don_PPE 2. Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood 3. Work in Certified Chemical Fume Hood Don_PPE->Fume_Hood Handling 4. Handle Compound (Weighing, Dissolving) Fume_Hood->Handling Segregate_Waste 5. Segregate Waste (Solid vs. Liquid) Handling->Segregate_Waste Post-Experiment Label_Container 6. Use Labeled, Sealed Hazardous Waste Container Segregate_Waste->Label_Container Decontaminate 7. Decontaminate Work Area (pH 10 Buffer, then Bleach) Label_Container->Decontaminate Doff_PPE 8. Doff & Dispose of PPE as Hazardous Waste Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling and Disposal.

Operational Plan Details
  • Spill Management: In the event of a spill, evacuate the area and alert personnel. For a small spill inside a fume hood, trained personnel wearing full PPE (including respiratory protection) can clean it up. Use an inert absorbent material to collect the spilled compound.[2][4] The area should then be decontaminated. First, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution to address the cyanide hazard.[7][11] All cleanup materials must be disposed of as hazardous waste.[7]

  • Disposal: All waste containing (3-Cyano-4-isobutoxyphenyl)boronic acid, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[1][10]

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.[1][14][15]

    • Do NOT mix this waste with acidic waste streams to prevent the generation of HCN gas.[8][11]

    • Follow all institutional and local regulations for hazardous waste disposal.[14][16]

Emergency First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3][11] Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but do NOT use mouth-to-mouth resuscitation due to the cyanide risk.[2][17] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[2]

References

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • (6-(Hydroxymethyl)pyridin-2-yl)boronic acid Safety Data Sheet. AK Scientific, Inc.
  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health & Safety.
  • Guidance on the Use of Cyanides and Nitriles. University of St Andrews.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • 2-Chloropyridine-5-boronic acid Safety Data Sheet. Apollo Scientific.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet. BLD Pharmatech.
  • 3-Cyanophenylboronic Acid Safety Data Sheet. TCI Chemicals.
  • General Safety Data Sheet Information. TCI Chemicals.
  • 4-Cyanophenylboronic acid Safety Data Sheet. Fisher Scientific.
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
  • Dartmouth College Guidelines for Safe Use of Cyanide Salts. Dartmouth Environmental Health and Safety.
  • Disposal Of Boric Acid. Sciencing.com.
  • Phenylboronic acid Safety Data Sheet. Fisher Scientific.
  • [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid Safety Data Sheet. Apollo Scientific.
  • Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate Safety Data Sheet. Key Organics.
  • Boric acid Safety Data Sheet. Carl ROTH.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
  • 4-(1H-Tetrazol-5-yl)phenylboronic acid Safety Data Sheet. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
  • 3-Cyano-4-fluorophenylboronic acid Hazard Data. PubChem.
  • 4-Cyanophenylboronic acid Safety Data Sheet (alternative source).

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